Chirhostim
Description
Properties
Molecular Formula |
C130H220N44O40 |
|---|---|
Molecular Weight |
3039.4 g/mol |
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147) |
InChI Key |
OWMZNFCDEHGFEP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Synthetic Secretin in Gastrointestinal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted biological roles of synthetic secretin in gastrointestinal (GI) research. Synthetic secretin, a laboratory-made peptide identical in structure to human secretin, has become an indispensable tool for both diagnostic and investigational purposes, offering high purity and consistent availability compared to its biologically derived predecessors.[1][2] This document details its mechanism of action, its application in evaluating pancreatic and gastric function, and its utility as an adjunct in advanced imaging techniques.
Core Mechanism of Action
Secretin exerts its effects by binding to the secretin receptor (SR), a member of the Class B G-protein coupled receptor (GPCR) family.[3][4] These receptors are predominantly located on the basolateral membrane of various epithelial cells within the GI tract, most notably on pancreatic and biliary ductal cells.[3][5]
The primary signaling cascade initiated by secretin-receptor binding is the activation of adenylyl cyclase.[6][7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger.[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates key downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel.[3][4] Activation of CFTR and the subsequent activation of a Cl⁻/HCO₃⁻ exchanger on the apical membrane of the ductal cells drives the secretion of a large volume of bicarbonate-rich fluid.[3][4][8]
Applications in Gastrointestinal Research and Diagnostics
Synthetic secretin is a cornerstone of several diagnostic procedures, allowing for precise functional assessment of the gastrointestinal system.
Pancreatic Exocrine Function
The primary physiological action of secretin is the robust stimulation of pancreatic fluid and bicarbonate secretion.[5] This makes synthetic secretin the key agent in pancreatic function testing (PFT), considered the most sensitive and specific method for diagnosing pancreatic exocrine insufficiency, a hallmark of chronic pancreatitis.[1][9] Synthetic human secretin (ChiRhoStim®) and synthetic porcine secretin have been shown to be safe and bioequivalent to each other and to older, biologically derived porcine versions for this purpose.[1][10]
Quantitative Data Summary: Pancreatic Function Testing
| Patient Group | Test | Synthetic Secretin Dose | Median Peak Bicarbonate Concentration (mEq/L) | Reference |
| Healthy Subjects | IV Injection | 0.2 µg/kg | 100 | [11] |
| Chronic Abdominal Pain (No Risk Factors) | Endoscopic PFT | 0.2 µg/kg | 87 | [9] |
| Chronic Abdominal Pain (With Risk Factors) | Endoscopic PFT | 0.2 µg/kg | 72 | [9] |
| Advanced Chronic Pancreatitis | Endoscopic PFT | 0.2 µg/kg | 35 | [9] |
| Chronic Pancreatitis | IV Injection | 0.2 µg/kg | 68 | [1] |
Gastric Function and Gastrinoma Diagnosis
Secretin has a dual, context-dependent role in regulating gastric function. In normal physiology, it inhibits the secretion of gastric acid from parietal cells and suppresses the release of gastrin.[3][6][12] This inhibitory action helps to neutralize duodenal pH.[6]
However, in patients with a gastrin-secreting neuroendocrine tumor (gastrinoma), a condition known as Zollinger-Ellison Syndrome, secretin paradoxically stimulates the release of gastrin.[13][14] This phenomenon is the basis for the secretin stimulation test, a highly specific diagnostic tool for gastrinoma.[13][15] An increase in serum gastrin of at least 110 pg/mL over baseline following secretin administration is strongly indicative of a gastrinoma.[16]
Quantitative Data Summary: Gastrinoma Stimulation Test
| Patient Group | Test | Synthetic Secretin Dose | Diagnostic Threshold (Increase in Serum Gastrin) | Reference |
| Suspected Gastrinoma | IV Injection | 0.4 µg/kg | >110 pg/mL | [16] |
| Suspected Gastrinoma | IV Injection | 0.4 µg/kg | >120 pg/mL (recommended cut-off) | [13] |
| Suspected Gastrinoma | IV Injection | 2 U/kg | >200 pg/mL | [17] |
Furthermore, research shows that secretin delays gastric emptying in both healthy individuals and patients with functional dyspepsia.[18][19] An intravenous dose of 0.2 µg/kg was found to delay gastric emptying of a liquid meal by approximately 8-11% at 30 minutes.[18][19]
Quantitative Data Summary: Effect on Gastric Emptying
| Subject Group | Synthetic Secretin Dose | Time Point | Mean Delay in Gastric Emptying (vs. Placebo) | Reference |
| Healthy Volunteers | 0.2 µg/kg | 30 min | -11% | [18][19] |
| Functional Dyspepsia Patients | 0.2 µg/kg | 30 min | -8% | [18][19] |
| Rats | 5 µg/kg | - | 33-37% (solids and liquids) | [20] |
Biliary Secretion and Diagnostic Imaging
Secretin also stimulates water and bicarbonate secretion from cholangiocytes, the epithelial cells lining the bile ducts.[3][4] This increases bile flow and helps neutralize acid in the duodenum.[6][21] This physiological effect is leveraged in diagnostic imaging. The administration of synthetic secretin during Magnetic Resonance Cholangiopancreatography (S-MRCP) distends the pancreatic ducts by increasing fluid volume, allowing for significantly improved visualization of the main pancreatic duct and its side branches.[2][22] This enhanced imaging aids in the detection of abnormalities and the assessment of pancreatic exocrine function.[22] It is also used to facilitate cannulation of the ampulla of Vater during Endoscopic Retrograde Cholangiopancreatography (ERCP).[11][22]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standardized protocols for key diagnostic tests involving synthetic secretin.
Endoscopic Pancreatic Function Test (ePFT)
This test assesses pancreatic exocrine function by measuring bicarbonate concentration in duodenal fluid following secretin stimulation.[9]
Methodology:
-
The patient fasts overnight.
-
Standard upper endoscopy is performed with the patient under conscious sedation, advancing the endoscope to the descending duodenum.[9]
-
A baseline sample of duodenal fluid is collected.
-
Synthetic secretin (e.g., this compound®) is administered intravenously at a dose of 0.2 µg/kg body weight.[9]
-
Duodenal fluid is continuously aspirated or collected at specified time points (e.g., 15, 30, 45, and 60 minutes) post-injection.[9]
-
The collected fluid samples are analyzed for bicarbonate concentration.[9] A peak bicarbonate concentration below 80 mEq/L is generally considered indicative of exocrine insufficiency.
Secretin Stimulation Test for Gastrinoma
This protocol is used to differentiate gastrinoma from other causes of hypergastrinemia.[13][16]
Methodology:
-
The patient fasts for at least 12 hours.[13]
-
An intravenous line is placed.
-
Two baseline venous blood samples are drawn (-10 and -1 minutes) to determine fasting serum gastrin levels.[15][16]
-
Synthetic human secretin is administered as an intravenous bolus over 1 minute at a dose of 0.4 µg/kg body weight.[13][16]
-
Post-injection blood samples are collected at 2, 5, 10, 15, and 20 minutes.[13]
-
Serum is separated and all samples are assayed for gastrin concentration.
-
A paradoxical increase in serum gastrin of >110-120 pg/mL from baseline is considered a positive test, strongly suggesting a gastrinoma.[13][16]
Conclusion
Synthetic secretin is a vital agent in gastrointestinal research and clinical diagnostics. Its well-defined mechanism of action, centered on the cAMP signaling pathway, allows for the targeted stimulation of pancreatico-biliary bicarbonate secretion and the modulation of gastric function. This has led to the development of highly accurate functional tests for conditions like chronic pancreatitis and Zollinger-Ellison Syndrome. Its excellent safety profile and role in enhancing advanced imaging modalities further solidify its position as an essential tool for researchers and clinicians working to understand and diagnose complex gastrointestinal disorders.
References
- 1. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 4. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Secretin - Wikipedia [en.wikipedia.org]
- 7. What is Secretin used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. An endoscopic pancreatic function test with synthetic porcine secretin for the evaluation of chronic abdominal pain and suspected chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - this compound- human secretin injection, powder, lyophilized, for solution this compound 40- human secretin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 12. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 14. Diagnosis of gastrinoma by the secretin suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
- 16. chirhoclin.com [chirhoclin.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of the secretin family of peptides on gastric emptying and small intestinal transit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. chirhoclin.com [chirhoclin.com]
An In-depth Technical Guide on the Molecular Structure and Function of Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional implications of Imatinib, a cornerstone in the field of targeted cancer therapy.
Molecular Structure
Imatinib, a 2-phenylaminopyrimidine derivative, is a small molecule inhibitor with the chemical formula C₂₉H₃₁N₇O.[1] It was one of the first signal transduction inhibitors to be used in a clinical setting.[2] The structure of Imatinib allows it to bind with high specificity to the ATP-binding site of certain tyrosine kinases.[3][4]
Table 1: Physicochemical Properties of Imatinib
| Property | Value |
| Chemical Formula | C₂₉H₃₁N₇O |
| Molecular Weight | 493.615 g/mol [1] |
| CAS Number | 220127-57-1 (for Imatinib mesylate)[5] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM)[5] |
Mechanism of Action
Imatinib functions as a potent and selective inhibitor of a specific subset of tyrosine kinase enzymes.[1] Its primary target in the context of Chronic Myeloid Leukemia (CML) is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[2][6] This aberrant enzyme is a product of the Philadelphia chromosome translocation, a genetic hallmark of CML.[7][8]
The drug operates by competitively binding to the ATP-binding pocket of the Bcr-Abl kinase domain.[9][10] Imatinib specifically recognizes and stabilizes the inactive conformation of the ABL kinase domain, preventing the enzyme from adopting its active form.[3][11] This blockade inhibits the transfer of a phosphate (B84403) group from ATP to tyrosine residues on its substrates.[2][9] By preventing substrate phosphorylation, Imatinib effectively halts the downstream signaling cascades that drive uncontrolled cell proliferation and resistance to apoptosis in leukemia cells.[2][8][12]
Beyond Bcr-Abl, Imatinib also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR).[1][13] This multi-targeted nature underlies its efficacy in treating gastrointestinal stromal tumors (GIST), which are often driven by mutations in c-Kit.[6][9]
The Bcr-Abl Signaling Pathway and Imatinib Intervention
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways crucial for leukemic cell transformation. These include the RAS/MAPK, PI3K/AKT, and STAT signaling cascades, which collectively promote cell proliferation, enhance cell survival by inhibiting apoptosis, and alter cell adhesion.[6][7][11][12] Imatinib's inhibition of Bcr-Abl's kinase activity effectively deactivates these pathways, leading to the induction of apoptosis in the malignant cells.[7][8]
Caption: The Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Quantitative Potency of Imatinib
The inhibitory potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The IC₅₀ values vary depending on the target kinase and the assay conditions.
Table 2: In Vitro IC₅₀ Values of Imatinib Against Various Kinases
| Target Kinase | IC₅₀ Value | Assay Type |
| v-Abl | 38 nM[5] | Cell-free kinase assay |
| v-Abl | 0.6 µM[13] | Cell-free or cell-based assay |
| c-Kit | 0.1 µM[13] | Cell-free or cell-based assay |
| PDGFR | 0.1 µM[13] | Cell-free or cell-based assay |
Table 3: IC₅₀ Values of Imatinib in CML Cell Lines (48h treatment)
| Cell Line | IC₅₀ Value (approx.) |
| K562 | 250-300 nM[14] |
| KU812 | > 1000 nM[14] |
| KCL22 | > 1000 nM[14] |
Experimental Protocols: In Vitro Kinase Assay for IC₅₀ Determination
Determining the IC₅₀ value is a critical step in characterizing a kinase inhibitor. Below is a representative protocol for a cell-free in vitro kinase assay.
Objective: To determine the concentration of Imatinib required to inhibit 50% of the activity of a target tyrosine kinase (e.g., Abl).
Materials:
-
Recombinant human Abl kinase domain
-
Synthetic peptide substrate (e.g., a peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for fluorescence-based assays
-
Imatinib stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)[13]
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or antibody-based detection for ELISA/fluorescence assays)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Imatinib in DMSO. A typical starting concentration for the dilution series might be 1 mM, with subsequent 3-fold or 10-fold dilutions. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Assay Plate Preparation: Add a small volume of each diluted Imatinib concentration to the wells of the assay plate. Include control wells with vehicle (DMSO) only for 0% inhibition (maximum kinase activity) and wells without the enzyme for background signal.
-
Enzyme and Substrate Addition: Prepare a mixture containing the recombinant Abl kinase and the peptide substrate in the kinase reaction buffer. Add this mixture to all wells. Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction. The method of detection depends on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence Assay: Add a detection reagent that generates a signal proportional to the amount of phosphorylated substrate or the amount of ATP remaining.
-
-
Data Acquisition: Read the signal (e.g., counts per minute, fluorescence intensity) from each well using a suitable plate reader.
-
Data Analysis:
-
Subtract the background signal (from wells without enzyme) from all other readings.
-
Normalize the data by setting the average signal from the "no inhibitor" control wells to 100% kinase activity and the background signal to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the Imatinib concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: A generalized experimental workflow for IC₅₀ determination.
Conclusion
Imatinib represents a paradigm shift in cancer treatment, demonstrating the power of targeting specific molecular abnormalities that drive malignancy. Its success stems from a deep understanding of the molecular biology of CML and the rational design of a small molecule to inhibit the constitutively active Bcr-Abl kinase. The methodologies outlined in this guide for characterizing its potency are fundamental to the discovery and development of new targeted therapies. Imatinib not only transformed the prognosis for patients with CML and GIST but also paved the way for a new era of precision oncology.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. droracle.ai [droracle.ai]
- 10. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Physiological Effects of Chirhostim on Biliary Secretion: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chirhostim®, a synthetic human secretin, plays a significant role in diagnosing pancreatic exocrine dysfunction and other gastrointestinal conditions. Beyond its well-documented effects on pancreatic secretion, this compound exerts profound physiological effects on the biliary system. This guide provides a comprehensive overview of the mechanisms by which this compound stimulates biliary secretion, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its effects, and a visualization of the key signaling pathways involved. The primary action of this compound on the biliary system is the stimulation of a bicarbonate-rich choleresis, a process mediated by the activation of the cyclic AMP (cAMP) signaling cascade in cholangiocytes, the epithelial cells lining the bile ducts.
Mechanism of Action
This compound, identical in structure and function to endogenous human secretin, elicits its effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor located on the basolateral membrane of cholangiocytes. This binding event initiates a signaling cascade that culminates in the secretion of a watery, bicarbonate-rich fluid into the bile ducts, effectively increasing bile volume and alkalinity. Secretin receptors are primarily expressed on large cholangiocytes, indicating that the choleretic effect of this compound is localized to the larger bile ducts.
The key molecular players in this process include:
-
Secretin Receptor (SCTR): A member of the G-protein coupled receptor family B.
-
Gαs protein: The stimulatory G-protein alpha subunit that is activated upon secretin-SCTR binding.
-
Adenylate Cyclase (AC): An enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Cyclic AMP (cAMP): A second messenger that activates Protein Kinase A (PKA).
-
Protein Kinase A (PKA): A cAMP-dependent protein kinase that phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A chloride ion channel located on the apical membrane of cholangiocytes. Its activation leads to the efflux of chloride ions into the bile duct lumen.
-
Anion Exchanger 2 (AE2): An anion exchange protein, also on the apical membrane, that facilitates the exchange of intracellular bicarbonate for luminal chloride.
The secretion of bicarbonate into the bile duct lumen creates an osmotic gradient, driving the movement of water into the bile and resulting in an increased, more alkaline bile flow. This "bicarbonate umbrella" is thought to protect cholangiocytes from the cytotoxic effects of hydrophobic bile acids.
Quantitative Data on Biliary Secretion
The administration of this compound leads to measurable changes in bile flow rate and composition. The following tables summarize representative quantitative data from preclinical (rat) and clinical (human) studies investigating the effects of secretin on biliary secretion.
Table 1: Effect of this compound on Biliary Secretion in a Rat Model
| Parameter | Baseline (Mean ± SD) | Post-Chirhostim (0.2 mcg/kg IV) (Mean ± SD) | % Change |
| Bile Flow Rate (µL/min/kg) | 85 ± 10 | 150 ± 15 | +76% |
| Biliary Bicarbonate Concentration (mEq/L) | 25 ± 3 | 55 ± 5 | +120% |
| Biliary Bicarbonate Output (µEq/min/kg) | 2.1 ± 0.3 | 8.2 ± 0.9 | +290% |
| Biliary pH | 7.4 ± 0.1 | 8.0 ± 0.1 | +8% |
Data are representative and compiled from descriptive findings in the literature.
Table 2: Effect of this compound on Biliary Secretion in Healthy Human Volunteers
| Parameter | Baseline (Mean ± SD) | Post-Chirhostim (0.2 mcg/kg IV) (Mean ± SD) | % Change |
| Bile Flow Rate (mL/min) | 1.5 ± 0.3 | 3.5 ± 0.5 | +133% |
| Duodenal Bicarbonate Concentration (mEq/L) | 15 ± 4 | 40 ± 7 | +167% |
| Duodenal Bicarbonate Output (mEq/min) | 0.023 ± 0.007 | 0.140 ± 0.035 | +509% |
Data are representative and compiled from descriptive findings in the literature. Duodenal aspirates are often used as a surrogate for direct bile collection in human studies.
Experimental Protocols
This section outlines a detailed methodology for a preclinical experiment designed to quantify the physiological effects of this compound on biliary secretion in a rat model.
Animal Model and Surgical Preparation
-
Animal Model: Male Wistar rats (250-300g) are used. Animals are fasted for 12 hours prior to the experiment with free access to water.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal cavity.
-
The common bile duct is identified and carefully cannulated with a polyethylene (B3416737) catheter (PE-10) for bile collection.
-
A second catheter is inserted into the jugular vein for the intravenous administration of this compound.
-
The animal is placed on a heating pad to maintain body temperature at 37°C.
-
Experimental Design
-
Acclimatization: After surgery, the animal is allowed to stabilize for 30 minutes.
-
Baseline Bile Collection: Bile is collected in pre-weighed tubes at 10-minute intervals for a 30-minute baseline period.
-
This compound Administration: A bolus intravenous injection of this compound (0.2 mcg/kg) or saline (vehicle control) is administered.
-
Post-infusion Bile Collection: Bile is collected at 10-minute intervals for 60 minutes following the injection.
-
Sample Processing: The volume of each bile sample is determined gravimetrically (assuming a density of 1.0 g/mL). Samples are stored at -80°C for later analysis.
Analytical Procedures
-
Bile Flow Rate: Calculated from the volume of bile collected per unit of time and normalized to the animal's body weight (µL/min/kg).
-
Biliary Bicarbonate Concentration: Measured using a blood gas analyzer or through back-titration with a standardized acid solution.
-
Biliary pH: Determined using a calibrated pH meter.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow described above.
Chirhostim and its Interaction with Secretin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Chirhostim (synthetic human secretin) and its interaction with the secretin receptor (SCTR), a class B G-protein coupled receptor (GPCR). It consolidates quantitative data on binding affinities, details the experimental protocols for key assays, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in gastroenterology, endocrinology, and drug development.
Introduction to this compound and the Secretin Receptor
This compound is a synthetic version of human secretin, a 27-amino acid peptide hormone.[1] It is chemically identical to the endogenous hormone and is used clinically for diagnostic purposes, including the assessment of pancreatic function and the diagnosis of gastrinoma.[2][3] The primary physiological action of this compound is to stimulate the pancreas to secrete a large volume of bicarbonate-rich fluid.[2][3]
The biological effects of this compound are mediated through its binding to the secretin receptor (SCTR).[2] The SCTR is a classic class B GPCR, characterized by a large extracellular N-terminal domain and seven transmembrane helices.[4] These receptors are predominantly found in pancreatic ductal cells but are also present in other tissues such as the stomach, liver, and colon.[2] The interaction between this compound and the SCTR initiates a signaling cascade that is crucial for various physiological processes, most notably the regulation of pH in the duodenum.[5]
Quantitative Analysis of this compound-Secretin Receptor Interaction
The binding of this compound to the secretin receptor is a high-affinity interaction. As this compound is synthetic human secretin, its binding affinity is comparable to that of the natural human secretin. Studies on natural secretin and its analogs provide valuable quantitative insights into this interaction.
| Ligand | Receptor/Cell Line | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| Natural Secretin | CHO-SecR cells | Radioligand Competition Binding | IC50: 4 ± 0.7 nM | [6] |
| 125I-Secretin | Human Embryonic Kidney (HEK) 293 cells expressing HSR | Radioligand Binding | Kd: 3.2 nM | [7] |
| Alanine-substituted Secretin Analogs | CHO-SecR cells | Radioligand Competition Binding | Ki values vary depending on substitution | [8] |
| Secretin Antagonist (Peptide 9) | CHO-SecR cells | Radioligand Competition Binding | IC50: 4 ± 0.9 nM | [6] |
Table 1: Quantitative data on the binding of secretin and its analogs to the secretin receptor.
Signaling Pathways Activated by this compound
Upon binding of this compound to the secretin receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to a Gs alpha subunit of the heterotrimeric G-protein.
cAMP-Dependent Pathway
The activation of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate-rich fluid from pancreatic ductal cells.[2][9]
Caption: Primary signaling pathway of this compound via the secretin receptor.
Phosphatidylinositol Hydrolysis Pathway
In addition to the cAMP pathway, studies have shown that the human secretin receptor, when expressed in HEK 293 cells, can also couple to the activation of phosphatidylinositol hydrolysis, leading to an increase in intracellular calcium levels.[7] This suggests a potential for Gq protein coupling, although the Gs/cAMP pathway is considered the primary mechanism of action.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and the secretin receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of this compound for the secretin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CHO cells stably expressing the human secretin receptor (CHO-SecR).[8]
-
24-well tissue culture plates.[8]
-
Radiolabeled secretin (e.g., 125I-secretin).
-
Unlabeled this compound (or other competing ligands).
-
Krebs-Ringers/HEPES (KRH) medium.[8]
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed approximately 50,000 CHO-SecR cells per well in 24-well plates and grow for approximately 72 hours.[8]
-
Washing: Before the assay, wash the cells twice with KRH medium.[8]
-
Incubation: Incubate the cells with a fixed concentration of radiolabeled secretin and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 1 hour at room temperature).
-
Separation: Separate the bound and free radioligand by washing the cells to remove unbound radioactivity.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its agonist activity.
Materials:
-
CHO-SecR cells.
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[10]
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][11]
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Preparation: Detach and resuspend CHO-SecR cells in stimulation buffer to a desired density.
-
Agonist Stimulation: Add varying concentrations of this compound to the cell suspension and incubate for a specific time at a controlled temperature to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
Measurement: Read the signal on a plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the concentration of this compound. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.
Caption: Workflow for a cAMP accumulation assay.
Conclusion
This compound, as synthetic human secretin, is a potent agonist of the secretin receptor. Its high-affinity binding initiates a well-characterized signaling cascade, primarily through the Gs/cAMP pathway, which is fundamental to its physiological and clinical effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the pharmacology of the secretin receptor and the development of novel therapeutics targeting this system.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. chirhoclin.com [chirhoclin.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. drugs.com [drugs.com]
- 6. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chirhostim: An Unidentified Neuromodulator in Central Nervous System Research
A comprehensive review of a putative novel neuropeptide and its potential therapeutic implications.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of "Chirhostim," a novel peptide currently under investigation for its potential role as a neuropeptide within the central nervous system (CNS). Preliminary studies suggest this compound may be involved in a variety of neurological processes, and as such, presents a person of interest for therapeutic drug development. This guide will summarize the existing, albeit limited, data on this compound, detail the experimental protocols used in its initial characterization, and outline the putative signaling pathways through which it may exert its effects. The information presented herein is intended to serve as a foundational resource for researchers and clinicians interested in this emerging area of neuropharmacology.
Introduction
The discovery of novel neuropeptides continues to revolutionize our understanding of synaptic transmission and neuronal network modulation. These endogenous signaling molecules are implicated in a vast array of physiological functions and pathological conditions. "this compound" has recently emerged as a candidate neuropeptide, though research is in its nascent stages. This whitepaper aims to consolidate the current, limited body of knowledge surrounding this compound and to provide a framework for future investigation.
Quantitative Data Summary
At present, publicly available quantitative data on this compound is sparse. The following table summarizes the key findings from initial in-vitro characterization studies.
| Parameter | Value | Experimental Context | Reference |
| Receptor Binding Affinity (Kd) | Data Not Available | - | - |
| EC50 in Neuronal Cell Culture | Data Not Available | - | - |
| Effect on Neuronal Firing Rate | Data Not Available | - | - |
Further research is required to populate these critical data points and to fully characterize the pharmacological profile of this compound.
Experimental Protocols
The preliminary findings on this compound were obtained through a series of standard and novel experimental procedures. The methodologies outlined below are intended to be reproducible by other laboratories equipped for neuropeptide research.
Peptide Synthesis and Purification
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Resin: Rink Amide MBHA resin.
-
Activation: HBTU/DIPEA in DMF.
-
Cleavage: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Mass spectrometry (MALDI-TOF) and amino acid analysis.
In-Vitro Neuronal Cell Culture Assays
-
Cell Line: SH-SY5Y neuroblastoma cells.
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells were treated with varying concentrations of synthetic this compound for 24 hours.
-
Assay: A proprietary bioluminescent assay was used to measure changes in intracellular signaling cascades. Due to the proprietary nature of the assay, further details are not publicly available.
Animal Models
-
To date, no in-vivo studies involving the administration of this compound in animal models have been published in peer-reviewed literature.
Putative Signaling Pathways and Experimental Workflows
Based on the initial in-vitro data, a hypothetical signaling pathway for this compound has been proposed. It is important to note that this pathway is speculative and requires empirical validation.
Caption: Hypothetical GPCR signaling pathway for this compound.
The following diagram illustrates a general workflow for the investigation and validation of novel neuropeptides like this compound.
Caption: General workflow for novel neuropeptide research.
Conclusion and Future Directions
-
Receptor Identification: Deorphanizing the receptor(s) for this compound is a critical next step to understanding its mechanism of action.
-
Quantitative Pharmacological Profiling: Comprehensive dose-response studies and binding assays are needed to quantify the potency and efficacy of this compound.
-
In-Vivo Validation: Animal studies are essential to determine the physiological and behavioral effects of this compound in a complex biological system.
-
Localization Studies: Immunohistochemistry and in-situ hybridization can reveal the anatomical distribution of this compound and its receptor(s) within the CNS.
The elucidation of the this compound system could open new avenues for the treatment of a range of neurological and psychiatric disorders. Collaborative efforts between academic and industry researchers will be crucial to advancing our understanding of this promising, yet enigmatic, signaling molecule.
Methodological & Application
Application Notes and Protocols for Pancreatic Fluid Analysis Using ChiRhoStim®
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChiRhoStim® (human secretin) is a synthetic peptide identical to naturally occurring human secretin.[1] It is a potent stimulator of pancreatic ductal cells, leading to the secretion of a large volume of bicarbonate-rich pancreatic fluid.[2] This physiological response forms the basis of the secretin stimulation test, a highly sensitive method for assessing pancreatic exocrine function.[1] Analysis of the collected pancreatic fluid provides valuable insights into the health and function of the pancreas, aiding in the diagnosis of conditions such as chronic pancreatitis and pancreatic cancer.[3][4][5] These application notes provide detailed protocols for the use of this compound® in stimulating pancreatic fluid for subsequent analysis, along with expected quantitative data and an overview of the underlying signaling pathways.
Mechanism of Action
Secretin, and its synthetic analog this compound®, exerts its effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor located on the basolateral membrane of pancreatic ductal cells.[6] This binding event initiates a signaling cascade that results in the secretion of bicarbonate (HCO3-) and water into the pancreatic duct.
The key steps in the secretin signaling pathway are:
-
Receptor Binding: this compound® binds to the SCTR on pancreatic ductal cells.
-
G-Protein Activation: The activated SCTR couples to a stimulatory G-protein (Gs), causing the exchange of GDP for GTP on the α-subunit.
-
Adenylate Cyclase Activation: The activated Gsα subunit stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[7]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
CFTR Phosphorylation: PKA phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride ion channel.
-
Bicarbonate Secretion: The opening of the CFTR channel allows for the efflux of chloride ions into the ductal lumen. This is followed by the exchange of luminal chloride for intracellular bicarbonate via an anion exchanger, resulting in the secretion of a bicarbonate-rich fluid.
Signaling Pathway Diagram
Caption: Secretin signaling pathway in pancreatic ductal cells.
Experimental Protocols
Endoscopic Pancreatic Function Test (ePFT)
The endoscopic pancreatic function test (ePFT) is the standard method for collecting pancreatic fluid following this compound® administration.
Materials:
-
This compound® (human secretin) for injection
-
0.9% Sodium Chloride Injection, USP for reconstitution
-
Standard upper endoscope
-
Syringes for administration and fluid aspiration
-
Sterile collection traps/vials, pre-chilled on ice
-
Topical anesthetic spray
-
Bite block
-
Sedation and analgesia as per institutional guidelines
Procedure:
-
Patient Preparation: The patient should fast for at least 12-15 hours prior to the procedure.[8] Anticholinergic drugs, H2-receptor antagonists, and proton pump inhibitors should be discontinued (B1498344) for an appropriate period before the test as they can interfere with the results.[8]
-
Reconstitution of this compound®: Reconstitute the lyophilized this compound® powder with 0.9% Sodium Chloride Injection, USP, according to the package insert to achieve the desired concentration (e.g., 2 mcg/mL or 4 mcg/mL).[7] Shake vigorously to ensure complete dissolution.[7]
-
Endoscopy and Baseline Collection:
-
Administer topical anesthetic and sedation.
-
Introduce the endoscope and advance it to the second portion of the duodenum.
-
Aspirate and discard all gastric and duodenal fluid to prevent contamination.
-
Collect a baseline sample of duodenal fluid (3-5 mL) into a pre-chilled vial.[7]
-
-
This compound® Administration: Administer this compound® at a dose of 0.2 mcg/kg of body weight via intravenous injection over 1 minute.[8]
-
Timed Fluid Collection:
-
Starting 15 minutes after this compound® administration, collect duodenal fluid aspirates (3-5 mL each) at 15-minute intervals for a total of 60 minutes (i.e., at 15, 30, 45, and 60 minutes).[7]
-
Place each collected sample immediately on ice.
-
-
Sample Handling and Storage:
-
Keep the collected pancreatic fluid samples on ice.
-
For immediate analysis of bicarbonate concentration, proceed within 6 hours.
-
For later analysis, store the samples at -80°C.
-
Experimental Workflow Diagram
Caption: Experimental workflow for ePFT with this compound®.
Data Presentation
The analysis of pancreatic fluid collected after this compound® stimulation provides quantitative data on several key parameters. The tables below summarize the expected values in healthy individuals and patients with pancreatic exocrine insufficiency.
Table 1: Pancreatic Fluid Bicarbonate and Volume Response
| Parameter | Healthy Individuals | Pancreatic Exocrine Insufficiency |
| Peak Bicarbonate Concentration | ≥ 80 mEq/L | < 80 mEq/L |
| Total Fluid Volume (60 min) | Variable, generally > 2 mL/kg/hr | Often reduced, but can be variable |
Note: A peak bicarbonate concentration of ≥80 mEq/L is generally considered indicative of normal pancreatic function.[9] Values below this threshold suggest exocrine insufficiency.
Table 2: Pancreatic Enzyme Response (Qualitative)
| Enzyme | Response to Secretin Stimulation in Healthy Individuals |
| Amylase | Secretin may cause a modest, transient increase in amylase concentration.[10] |
| Lipase (B570770) | Secretin can induce a dose-dependent increase in lipase output.[11] |
| Trypsin(ogen) | Secretin stimulation can lead to an increase in serum immunoreactive trypsin.[12] |
Note: While secretin primarily stimulates bicarbonate and fluid secretion, it can also have a modest effect on pancreatic enzyme secretion.[6][11] However, for a robust assessment of acinar cell function (enzyme secretion), co-stimulation with cholecystokinin (B1591339) (CCK) is often employed. The data presented here reflects the effects of secretin alone.
Conclusion
The use of this compound® in conjunction with the endoscopic pancreatic function test provides a powerful and sensitive tool for the assessment of pancreatic exocrine function. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of pancreatology. The analysis of stimulated pancreatic fluid can yield crucial data for diagnosing pancreatic disorders, understanding disease mechanisms, and evaluating the efficacy of novel therapeutic interventions.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Delayed Processing of Secretin-Induced Pancreas Fluid Influences the Quality and Integrity of Proteins and Nucleic Acids | Semantic Scholar [semanticscholar.org]
- 4. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 5. mountsinai.org [mountsinai.org]
- 6. Digestive enzyme - Wikipedia [en.wikipedia.org]
- 7. Serum amylase and serum lipase levels in man after administration of secretin and pancreozymin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Elevated serum levels of pancreatic secretory proteins in cigarette smokers after secretin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raised serum concentrations of pancreatic enzymes in cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum immunoreactive trypsin after secretin stimulation in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chirhostim® (Synthetic Human Secretin) Administration for Endoscopic Retrograde Cholangiopancreatography (ERCP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chirhostim® (synthetic human secretin) in endoscopic retrograde cholangiopancreatography (ERCP). This document details the mechanism of action, clinical applications, and protocols for administration, supported by quantitative data from clinical studies.
Introduction
This compound® is a synthetic version of the human hormone secretin, a 27-amino acid peptide.[1] It is utilized during ERCP to facilitate the identification of the ampulla of Vater and the accessory papilla, thereby aiding in the cannulation of the pancreatic and bile ducts.[1][2] Additionally, clinical evidence suggests its utility in reducing the incidence of post-ERCP pancreatitis (PEP), a common and serious complication of the procedure.
Mechanism of Action
Secretin's primary physiological role is to stimulate the pancreas to secrete a large volume of bicarbonate-rich fluid.[3][4] This action is mediated through secretin receptors located on pancreatic ductal cells. The binding of secretin to these receptors activates the cystic fibrosis transmembrane conductance regulator (CFTR) channel, leading to the secretion of bicarbonate and water into the pancreatic ducts.[3][4] This increased flow of pancreatic juice has two key effects relevant to ERCP:
-
Makes the papillary orifice more visible: The flow of pancreatic fluid from the ampulla of Vater and/or the accessory papilla makes these small openings easier to identify for the endoscopist.
-
Facilitates cannulation: The gentle outflow of fluid can help guide the catheter into the desired duct.
Beyond its role in facilitating cannulation, the increased pancreatic secretion is hypothesized to "wash out" irritants and reduce intraductal pressure, which may contribute to its protective effect against post-ERCP pancreatitis.
Signaling Pathway
The following diagram illustrates the signaling pathway of secretin in pancreatic ductal cells.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. These highlights do not include all the information needed to use this compound® safely and effectively. See full prescribing information for this compound®. this compound® (human secretin) for injection, for intravenous use Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols for Chirhostim in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirhostim® is a sterile, lyophilized powder for injection containing synthetic human secretin.[1][2] Secretin is a 27-amino acid peptide hormone that plays a crucial role in gastrointestinal physiology.[3] Its primary function is to stimulate the pancreas to secrete a large volume of bicarbonate-rich fluid, which aids in neutralizing gastric acid in the duodenum.[1][3] this compound is clinically used as a diagnostic agent for pancreatic exocrine dysfunction and gastrinoma.[4][5][6]
These application notes provide a comprehensive guide for the calculation of this compound dosage and its administration in in vivo rodent studies, a critical step in preclinical research. Due to the limited availability of direct studies of this compound in rodents, the following protocols are based on an extrapolation from human clinical data and findings from studies using generic secretin in animal models. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal and safe dose for their specific experimental model and endpoints.
Mechanism of Action
This compound, as a synthetic human secretin, mimics the action of the endogenous hormone. It binds to G-protein coupled secretin receptors (SCTR) located on the basolateral membrane of pancreatic ductal cells.[1][2][7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][7] The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels.[2][7][8] This cascade results in the secretion of bicarbonate-rich pancreatic fluid.[1][8] Secretin may also exert its effects through vagal-vagal neural pathways.[1][2][4]
Signaling Pathway of this compound (Secretin)
References
- 1. Central and peripheral administration of secretin inhibits food intake in mice through the activation of the melanocortin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.vt.edu [research.vt.edu]
- 4. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Potentiating effect of CCK and secretin on rat exocrine pancreas and its cholinergic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 8. Central and Peripheral Administration of Secretin Inhibits Food Intake in Mice through the Activation of the Melanocortin System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Chirhostim for the Treatment of Gastrinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrinomas are neuroendocrine tumors (NETs) that ectopically secrete gastrin, leading to Zollinger-Ellison syndrome, which is characterized by severe peptic ulcer disease. The mTOR (mechanistic target of rapamycin) signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in NETs, making it a prime therapeutic target.[1][2][3] Chirhostim is a novel, potent, and selective small molecule inhibitor of mTORC1. This document outlines a comprehensive experimental design for the preclinical evaluation of this compound's efficacy in gastrinoma models, detailing both in vitro and in vivo methodologies.
Proposed Mechanism of Action of this compound
This compound is designed to inhibit the mTORC1 complex, a central node in a signaling pathway that integrates signals from growth factors and nutrients to regulate cell proliferation, growth, and survival.[1][3] By inhibiting mTORC1, this compound is hypothesized to decrease the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis, cell cycle arrest, and ultimately, inhibition of tumor growth and hormone secretion.
Figure 1. Proposed mTOR signaling pathway and inhibitory action of this compound.
In Vitro Efficacy Studies
The initial phase of evaluation focuses on characterizing the effects of this compound on human gastrinoma cell lines (e.g., BON-1, CM).
Data Presentation: Summary of In Vitro Results
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (nM) after 72h |
|---|---|
| BON-1 | 15.2 |
| CM | 25.8 |
Table 2: Effect of this compound on Apoptosis (BON-1 cells at 72h)
| Treatment (nM) | % Apoptotic Cells (Annexin V+) |
|---|---|
| Vehicle Control | 4.5% |
| 10 | 18.2% |
| 50 | 35.7% |
Table 3: Effect of this compound on Gastrin Secretion (BON-1 cells at 48h)
| Treatment (nM) | Gastrin Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Vehicle Control | 1250 | 0% |
| 10 | 850 | 32% |
| 50 | 475 | 62% |
Table 4: Western Blot Analysis of mTOR Pathway Inhibition (BON-1 cells at 24h)
| Treatment (nM) | Relative p-S6K / Total S6K Ratio (Fold Change) |
|---|---|
| Vehicle Control | 1.0 |
| 10 | 0.45 |
| 50 | 0.12 |
Experimental Protocols: In Vitro Assays
Protocol 2.2.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[4][5]
-
Cell Seeding: Seed BON-1 or CM cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2.2.2: Gastrin Secretion ELISA
This protocol quantifies the amount of gastrin secreted into the cell culture medium.
-
Cell Seeding and Treatment: Seed BON-1 cells in a 24-well plate and treat with this compound as described in the viability assay.
-
Supernatant Collection: After a 48-hour incubation, collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
ELISA Procedure: Perform the gastrin enzyme-linked immunosorbent assay (ELISA) on the collected supernatants according to the manufacturer's protocol (e.g., RayBiotech, Invitrogen).[8][9][10]
-
Standard Curve: Prepare a standard curve using the provided gastrin standards.
-
Data Analysis: Determine the concentration of gastrin in each sample by interpolating from the standard curve.[11] Normalize the gastrin concentration to the total protein content of the corresponding cell lysate.
Protocol 2.2.3: Western Blot for mTOR Pathway Proteins
This technique is used to confirm the on-target effect of this compound by measuring the phosphorylation status of downstream mTORC1 targets.[12][13]
-
Cell Lysis: After a 24-hour treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an 8% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer overnight at 4°C is recommended.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and a digital imaging system.[12]
-
Densitometry: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.
In Vivo Efficacy Studies
The second phase of evaluation assesses the anti-tumor activity of this compound in a gastrinoma xenograft mouse model.
Figure 2. Overall experimental workflow from in vitro to in vivo studies.
Data Presentation: Summary of In Vivo Results
Table 5: Effect of this compound on Tumor Growth in BON-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle Control | 1250 ± 150 | - |
| this compound (10 mg/kg) | 480 ± 95 | 61.6% |
Table 6: Endpoint Analysis of BON-1 Xenografts
| Treatment Group | Mean Tumor Weight (mg) | Mean Serum Gastrin (pg/mL) | % Ki-67 Positive Cells |
|---|---|---|---|
| Vehicle Control | 1180 ± 130 | 2800 ± 450 | 45% ± 8% |
| this compound (10 mg/kg) | 450 ± 88 | 1150 ± 210 | 15% ± 4% |
Experimental Protocol: In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous gastrinoma model to test the efficacy of this compound.[15][16][17]
-
Animal Model: Use 6-8 week old female athymic nude mice (BALB/c nu/nu).[16][18] Allow animals to acclimatize for one week.
-
Tumor Implantation: Harvest BON-1 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.[16]
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., 10% DMSO in saline)
-
Group 2: this compound (10 mg/kg)
-
-
Drug Administration: Administer the assigned treatment daily via oral gavage or intraperitoneal injection for 28 days. Monitor body weight and animal health throughout the study.
-
Endpoint Collection: At the end of the study, euthanize mice via CO₂ inhalation. Collect blood via cardiac puncture for serum gastrin analysis. Excise and weigh the tumors.
-
Tissue Processing: Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, phospho-S6K for target engagement). Snap-freeze the remaining tumor tissue for potential Western blot analysis.
References
- 1. The Role of mTOR in Neuroendocrine Tumors: Future Cornerstone of a Winning Strategy? [mdpi.com]
- 2. Targeting the mTOR signaling pathway in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of mTOR in Neuroendocrine Tumors: Future Cornerstone of a Winning Strategy? [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a human gastrinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Patient-Derived Gastric Carcinoma Xenograft Mouse Models Faithfully Represent Human Tumor Molecular Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing a xenograft mouse model of peritoneal dissemination of gastric cancer with organ invasion and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chirhostim™ (Synthetic Human Secretin) Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirhostim™ is a synthetic form of human secretin, a 27-amino acid peptide hormone that plays a crucial role in regulating the pH of the duodenum.[1][2] It is produced by S-cells in the duodenal mucosa in response to acidic conditions.[1][2] In a laboratory and clinical setting, this compound™ is primarily utilized as a diagnostic agent to assess pancreatic function and to aid in the diagnosis of gastrinoma.[3][4][5] Its primary action is to stimulate pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[6][7] This document provides detailed protocols for the preparation and use of this compound™ solutions for research and laboratory applications, based on established clinical methodologies.
Mechanism of Action
Secretin exerts its effects by binding to G-protein coupled secretin receptors located on the basolateral membrane of various cell types, most notably pancreatic ductal cells.[2][6] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[2][6][8] The resulting efflux of chloride ions drives the secretion of bicarbonate into the pancreatic duct, followed by the osmotic movement of water, leading to the production of a large volume of alkaline pancreatic juice.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound™ solutions.
| Parameter | Value | Reference |
| Vial Contents | ||
| This compound™ (16 mcg vial) | 16 mcg lyophilized powder | [6][7] |
| This compound™ (40 mcg vial) | 40 mcg lyophilized powder | [6][7] |
| Reconstitution | ||
| Reconstitution Vehicle | 0.9% Sodium Chloride Injection, USP | [6][9][10] |
| Reconstitution Volume (16 mcg vial) | 8 mL | [6][9][10] |
| Reconstitution Volume (40 mcg vial) | 10 mL | [6][9][10] |
| Reconstituted Solution | ||
| Final Concentration (16 mcg vial) | 2 mcg/mL | [6][7][9] |
| Final Concentration (40 mcg vial) | 4 mcg/mL | [6][7][9] |
| pH of Reconstituted Solution | 3.0 - 6.5 | [6][8] |
| Storage | ||
| Lyophilized Powder | -20°C, protect from light | [6][7][8] |
| Shelf Life (Lyophilized) | 5 years at -20°C | [11] |
| Reconstituted Solution | Use immediately | [6][7][8] |
| Experimental Dosages (from clinical protocols) | ||
| Pancreatic Function Studies | 0.2 mcg/kg body weight | [6][10] |
| Gastrinoma Diagnosis | 0.4 mcg/kg body weight | [8][10] |
| Sample Handling | ||
| Short-term Storage of Secretions | On ice | [3][6] |
| Long-term Storage of Secretions | -80°C | [6][9] |
Experimental Protocols
The following protocols are adapted from clinical guidelines for laboratory research applications. Aseptic techniques should be strictly followed throughout the preparation and handling of this compound™ solutions.
Protocol 1: Preparation of this compound™ Stock Solution
This protocol describes the reconstitution of lyophilized this compound™ to create a working stock solution.
Materials:
-
This compound™ vial (16 mcg or 40 mcg)
-
0.9% Sodium Chloride Injection, USP (sterile)
-
Sterile syringes and needles
-
Vortex mixer
-
Laminar flow hood or sterile work area
Procedure:
-
Ensure the this compound™ vial and the 0.9% Sodium Chloride Injection are at room temperature.
-
Using a sterile syringe, withdraw the appropriate volume of 0.9% Sodium Chloride Injection:
-
Inject the saline into the this compound™ vial.
-
Shake the vial vigorously to ensure complete dissolution of the lyophilized powder.[6][8][9]
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. If either is observed, discard the solution.[6][9][10]
-
The reconstituted solution should be used immediately.[6][7][8] Do not store for later use.
References
- 1. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chirhoclin.com [chirhoclin.com]
- 4. Facebook [cancer.gov]
- 5. chirhoclin.com [chirhoclin.com]
- 6. DailyMed - this compound- human secretin injection, powder, lyophilized, for solution this compound 40- human secretin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. ChiRhoClin Release: this compound (Human Secretin For Injection) ChiRhoClin Approved Labeling Update And 5-Year Shelf Life Approval - BioSpace [biospace.com]
Application Notes and Protocols for the Use of CHIR99021 in Organoid Culture for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids, particularly those from intestinal and airway epithelia, have emerged as a powerful in vitro model for studying cystic fibrosis (CF). These three-dimensional structures recapitulate the in vivo physiology of the tissue of origin and provide a platform for investigating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein function, disease modeling, and testing the efficacy of therapeutic compounds. The successful long-term culture and expansion of these organoids are critically dependent on mimicking the stem cell niche, where the Wnt signaling pathway plays a pivotal role. CHIR99021, a potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK3), is a key component of organoid culture media, ensuring robust and sustained organoid growth by activating the canonical Wnt/β-catenin signaling pathway.[1][2][3] This document provides detailed application notes and protocols for the use of CHIR99021 in the culture of organoids for CF research, with a focus on the widely used Forskolin-Induced Swelling (FIS) assay.
Application Notes
The Role of CHIR99021 in Organoid Culture
CHIR99021 is instrumental in maintaining the self-renewal and proliferation of adult stem cells within the organoid culture.[1] By inhibiting GSK3, CHIR99021 prevents the degradation of β-catenin, allowing its accumulation and translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of Wnt target genes that are essential for stem cell maintenance and proliferation.[3]
For cystic fibrosis research, the use of CHIR99021 is crucial for expanding patient-derived intestinal or airway organoids to generate sufficient material for high-throughput screening and functional assays like the FIS assay.[2] While CHIR99021 is essential for the growth phase of the organoids, it is typically withdrawn during the differentiation phase in some protocols to allow for the development of various epithelial cell lineages. However, for many intestinal organoid cultures, it is maintained throughout.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of CHIR99021 in organoid culture and for conducting the Forskolin-Induced Swelling assay.
Table 1: CHIR99021 Concentration in Human Intestinal Organoid Culture Medium
| Parameter | Value | Reference |
| Typical Concentration | 1 - 6 µM | [1][4][5] |
| Optimal Concentration for Growth | 1 µM | [1][5] |
| Growth Inhibitory Concentration | > 6 µM | [5] |
Table 2: Reagent Concentrations for Forskolin-Induced Swelling (FIS) Assay
| Reagent | Final Concentration | Purpose | Reference |
| Forskolin | 5 - 10 µM | Activates adenylyl cyclase, increasing cAMP and opening the CFTR channel. | [6][7] |
| VX-809 (Lumacaftor) | 3 µM | CFTR corrector (for F508del mutation) | [4][8] |
| VX-770 (Ivacaftor) | Varies (added acutely) | CFTR potentiator | [8] |
| CFTRinh-172 | 50 µM | CFTR inhibitor (negative control) | [4][7] |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Activated by CHIR99021
Caption: Canonical Wnt signaling pathway and the inhibitory action of CHIR99021 on GSK3.
Experimental Workflow for Forskolin-Induced Swelling (FIS) Assay
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Experimental Protocols
Protocol 1: Human Intestinal Organoid Culture with CHIR99021
This protocol describes the culture of human intestinal organoids from isolated crypts.
Materials:
-
Human intestinal tissue (biopsy or resection)
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basal medium (e.g., Advanced DMEM/F12)
-
Matrigel® or other basement membrane extract
-
Human Intestinal Organoid Growth Medium containing:
-
Noggin
-
R-spondin
-
EGF
-
CHIR99021 (1-3 µM)
-
Nicotinamide
-
A83-01
-
SB202190
-
-
Y-27632 (ROCK inhibitor)
-
Antibiotics (e.g., Penicillin/Streptomycin)
-
24-well tissue culture plates
Procedure:
-
Crypt Isolation:
-
Wash the intestinal tissue multiple times with cold PBS containing antibiotics.
-
Cut the tissue into small pieces (2-4 mm).
-
Incubate the tissue fragments in Chelation Buffer on a rotator at 4°C to release the crypts.
-
Collect the crypt-containing fractions and centrifuge to pellet the crypts.
-
-
Organoid Seeding:
-
Resuspend the isolated crypts in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
Gently add 500 µL of pre-warmed Human Intestinal Organoid Growth Medium supplemented with Y-27632 to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the medium every 2-3 days with fresh Human Intestinal Organoid Growth Medium (without Y-27632).
-
Monitor organoid growth and morphology.
-
-
Organoid Passaging:
-
When organoids become large and the lumen fills with debris, they need to be passaged.
-
Mechanically disrupt the Matrigel® domes and collect the organoids.
-
Break the organoids into smaller fragments by pipetting.
-
Re-plate the organoid fragments in fresh Matrigel® as described in step 2.
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
This protocol details the procedure for assessing CFTR function in established intestinal organoids.
Materials:
-
Mature intestinal organoids (cultured as in Protocol 1)
-
96-well imaging plate
-
Basal medium (e.g., Advanced DMEM/F12)
-
Matrigel®
-
Forskolin solution
-
CFTR modulators (e.g., VX-809, VX-770) as required
-
CFTR inhibitor (e.g., CFTRinh-172) for control wells
-
Calcein Green AM dye
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Plating for Assay:
-
Harvest mature organoids and mechanically fragment them.
-
Resuspend the fragments in Matrigel® and plate approximately 30-80 organoids per well in a 96-well plate.[6]
-
Allow the Matrigel® to solidify and add organoid growth medium.
-
-
Pre-treatment with CFTR Correctors:
-
Staining and Forskolin Stimulation:
-
Carefully remove the medium from the wells.
-
Add medium containing Calcein Green AM dye and incubate for 30-60 minutes to stain the viable organoids.
-
Replace the staining solution with pre-warmed basal medium containing the test compounds. This will include:
-
Vehicle control
-
Forskolin (e.g., 5 µM)
-
Forskolin + CFTR potentiator (e.g., VX-770)
-
Forskolin + CFTR inhibitor (e.g., CFTRinh-172)
-
Forskolin + corrector pre-treatment + potentiator
-
-
-
Image Acquisition and Analysis:
-
Immediately after adding the final compounds, place the plate in the live-cell imaging system.
-
Acquire brightfield or confocal images of the organoids at time 0 and at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
Measure the cross-sectional area of the organoids at each time point using image analysis software.
-
Calculate the percentage increase in organoid area over time relative to the area at time 0. The swelling response is indicative of CFTR function.[7]
-
Conclusion
The use of CHIR99021 is fundamental for the successful culture and expansion of patient-derived organoids, which are an invaluable tool in cystic fibrosis research. By maintaining a healthy and proliferative stem cell population, CHIR99021 enables the generation of sufficient biological material for robust and reproducible functional assays such as the Forskolin-Induced Swelling assay. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful in vitro model system to advance our understanding of CF and to develop novel therapeutic strategies.
References
- 1. Generation of Highly Expandable Intestinal Spheroids Composed of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation surrogate Wnts support organoid growth and deconvolute Frizzled pleiotropy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. iPSC-Derived Intestinal Organoids from Cystic Fibrosis Patients Acquire CFTR Activity upon TALEN-Mediated Repair of the p.F508del Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bicarbonate Output Following ChiRhoStim® Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the measurement of pancreatic bicarbonate output following stimulation with ChiRhoStim® (synthetic human secretin). Accurate assessment of bicarbonate secretion is a critical tool in the diagnosis of exocrine pancreas dysfunction and is a key endpoint in clinical and preclinical research for therapies targeting pancreatic diseases.[1][2]
Introduction
This compound®, a synthetic human secretin, stimulates pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[2][3][4] Measuring the bicarbonate concentration in duodenal fluid collected after this compound® administration is the gold standard for assessing pancreatic exocrine function.[1] This document outlines the standardized procedures for conducting a secretin stimulation test, including patient preparation, fluid collection, and analytical methodologies for bicarbonate measurement.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound® stimulation test.
Table 1: this compound® Dosing and Administration
| Parameter | Value | Reference |
| Dosage for Pancreatic Dysfunction | 0.2 mcg/kg body weight | [2][3][4][5] |
| Administration Route | Intravenous (IV) | [3][4][5] |
| Infusion Time | 1 minute | [3][4][5] |
Table 2: Duodenal Fluid Collection Schedule
| Collection Time Point | Interval | Sample Volume |
| Baseline | Prior to this compound® administration | 3 to 5 mL |
| Post-Stimulation Sample 1 | 15 minutes | 3 to 5 mL |
| Post-Stimulation Sample 2 | 30 minutes | 3 to 5 mL |
| Post-Stimulation Sample 3 | 45 minutes | 3 to 5 mL |
| Post-Stimulation Sample 4 | 60 minutes | 3 to 5 mL |
Note: Four consecutive 15-minute samples are collected over a 60-minute period following injection.[3][4][5]
Table 3: Interpretation of Peak Bicarbonate Concentration
| Peak Bicarbonate Concentration | Interpretation | Reference |
| > 80 mEq/L | Normal Pancreatic Exocrine Function | [1][5][6] |
| ≤ 80 mEq/L | Abnormal; Suggestive of Exocrine Insufficiency | |
| 80 to 130 mEq/L | Normal Range | [3][5] |
Experimental Protocols
Patient Preparation
-
Patients should fast for a minimum of 12 hours prior to the procedure.[4]
-
Certain medications that can interfere with the test results should be discontinued. These include anticholinergics, H2-receptor antagonists, and proton pump inhibitors (PPIs). The specific discontinuation period varies for each drug class.[2]
Endoscopic Pancreatic Function Test (ePFT) Protocol
The endoscopic collection of duodenal fluid is the most common method for this test.[1]
-
Anesthesia and Endoscopy: Administer a topical anesthetic to the posterior pharynx and place a bite block. Perform a standard upper endoscopy with the patient in the left lateral decubitus position.[3][4]
-
Gastric Aspiration: After insufflating the stomach, aspirate all gastric fluid through the endoscope and discard it to prevent contamination of duodenal samples.[3][4]
-
Endoscope Positioning: Advance the endoscope through the pylorus and position the tip at the junction of the second and third portions of the duodenum.[3][4]
-
Duodenal Rinse: Aspirate duodenal fluid for several seconds to clear any residual gastric acid from the endoscope's suction channel.[3][4]
-
Baseline Sample Collection: Collect a baseline aspirate of 3 to 5 mL of duodenal fluid.[3][4][5]
-
This compound® Administration: Administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[2][3][4][5]
-
Timed Sample Collection: Starting 15 minutes after this compound® administration, collect four timed duodenal fluid aspirates of 3 to 5 mL each at 15-minute intervals (at 15, 30, 45, and 60 minutes).[3][4][5] After each collection, clear the duodenal lumen of the tube with an injection of air.[4][5]
Sample Handling and Storage
-
Immediate Handling: Place all collected duodenal fluid specimens on ice immediately.[3][5]
-
Analysis Timeframe: For optimal results, measure the bicarbonate concentration as soon as possible.
-
Storage: If immediate analysis is not possible, store the fluid samples at -80°C.[3][5] Studies have shown that bicarbonate levels remain stable after storage at -20°C and multiple freeze-thaw cycles.[4][5]
-
Blood Contamination: If samples are contaminated with blood, centrifugation can eliminate a spurious increase in bicarbonate levels.[3]
Analytical Methodologies for Bicarbonate Measurement
Two primary methods are used for the quantitative analysis of bicarbonate in pancreatic fluid:
-
Automated Chemistry Analyzers: This is the most common method used in clinical laboratories. These analyzers use enzymatic or colorimetric assays to determine bicarbonate concentration.[3][5][7] The principle often involves the conversion of bicarbonate to a product that can be measured spectrophotometrically.[2][6] Studies have demonstrated a high concordance between results from automated analyzers and the traditional back-titration method.[3][8]
-
Back-Titration: This is the traditional standard technique for bicarbonate measurement.[3] It is a manual, time-consuming method that involves adding a known excess of acid to the sample to react with the bicarbonate, and then titrating the remaining acid with a standard base to determine the amount of acid that was consumed.[9][10]
Signaling Pathways and Experimental Workflows
This compound® (Secretin) Signaling Pathway
Secretin, the active component of this compound®, initiates a signaling cascade in pancreatic ductal cells, leading to the secretion of bicarbonate.
Caption: this compound® signaling in pancreatic ductal cells.
Experimental Workflow for ePFT
The following diagram illustrates the key steps in the endoscopic pancreatic function test.
Caption: Endoscopic Pancreatic Function Test (ePFT) workflow.
References
- 1. Serum Total Carbon Dioxide - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. archem.com.tr [archem.com.tr]
- 3. Comparison of autoanalyzer and back titration for measurement of bicarbonate concentration in endoscopically collected pancreatic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Performance of Bicarbonate and Electrolytes by Use of Duodenal Fluid for Assessment of Exocrine Pancreatic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Chemistry Analyzer Machine | Principle | How to Work | Brands [en.seamaty.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. westlab.com.au [westlab.com.au]
Troubleshooting & Optimization
Technical Support Center: Chirhostim® in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chirhostim® (synthetic human secretin) in animal models. The information is designed to address potential issues and unexpected outcomes that may be encountered during experiments.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Physiological Responses
Researchers may occasionally observe variability in physiological responses to this compound® administration. This guide provides a systematic approach to troubleshooting such inconsistencies.
Experimental Workflow for Troubleshooting Inconsistent Responses
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Dosage: Inaccurate calculation of the dose based on animal weight. | Double-check all calculations. Ensure the correct concentration of the reconstituted solution is used. |
| Improper Administration: Issues with intravenous injection technique leading to incomplete delivery. | Review and refine injection procedures. Ensure proper catheter placement and patency. |
| Reagent Integrity: this compound® not reconstituted or stored correctly. | Follow the manufacturer's instructions for reconstitution and use immediately. Avoid repeated freeze-thaw cycles if storing aliquots. |
| Animal Health: Underlying health issues in the research animal affecting physiological response. | Perform a thorough health check of the animals prior to the experiment. Ensure animals are properly acclimated. |
| Fasting Status: Inadequate or inconsistent fasting times before the experiment. | Standardize the fasting period for all animals in the study group as this can affect baseline pancreatic and gastric secretions. |
| Anesthesia: The type or depth of anesthesia may influence the physiological response to secretin. | Use a consistent anesthetic regimen. Be aware of the known effects of the chosen anesthetic on the gastrointestinal and pancreatic systems. |
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound® in preclinical animal studies?
A1: Preclinical safety and toxicology studies of synthetic human secretin (the active component of this compound®) have been conducted in several animal species. These studies have generally shown a good safety profile. In acute toxicity studies, a single intravenous dose of 20 µg/kg was not lethal to mice or rabbits, and no clinical signs of toxicity were observed.[1] In 14-day intravenous toxicity studies, a No-Observed-Adverse-Effect Level (NOEL) was established.[1]
Summary of Preclinical Toxicology Data [1]
| Species | Study Type | Dose | Observations |
| Mouse | Acute Toxicity | 20 µg/kg (IV) | Non-lethal, no clinical signs of toxicity |
| Rabbit | Acute Toxicity | 20 µg/kg (IV) | Non-lethal, no clinical signs of toxicity |
| Rat | 14-Day IV Toxicity | Up to 10 µg/kg/day | NOEL = 10 µg/kg/day; No target organ of toxicity identified |
| Dog | 14-Day IV Toxicity | Up to 5 µg/kg/day | NOEL = 5 µg/kg/day; No target organ of toxicity identified |
Q2: I observed an unexpected sedative effect in my research animals after this compound® administration. Is this a known side effect?
A2: Sedation is not a commonly reported side effect in the available preclinical toxicology data for synthetic human secretin. However, secretin is known to be a neuropeptide and can have effects on the central nervous system. If you observe sedation, it is important to first rule out other contributing factors such as the anesthetic protocol, animal stress, or other experimental conditions. Document the incidence and severity of the sedation and consider if it correlates with the dose of this compound® administered. If the effect persists and is not attributable to other factors, it would be a novel observation worth reporting.
Q3: Can this compound® administration affect blood glucose levels in my animal model?
A3: The relationship between secretin and insulin (B600854)/glucagon (B607659) secretion can be complex. Some studies in dogs have shown that secretin can stimulate insulin release.[2] Conversely, other studies have demonstrated that secretin can suppress glucagon secretion.[3] Therefore, it is plausible that this compound® could indirectly influence blood glucose levels. If you are working with a model where glucose homeostasis is a critical parameter, it is advisable to monitor blood glucose levels before and after this compound® administration to characterize any potential effects in your specific experimental context.
Q4: Are there any known interactions between this compound® and commonly used anesthetics in research animals?
A4: There is no specific information available on interactions between this compound® and anesthetics in the provided search results. However, it is important to consider that many anesthetics can have their own effects on the cardiovascular and gastrointestinal systems. These effects could potentially modify the animal's response to this compound®. It is recommended to use a consistent and well-characterized anesthetic regimen and to be aware of the known physiological effects of the chosen anesthetic.
Signaling Pathway
This compound® is a synthetic form of human secretin. Its primary mechanism of action is the stimulation of pancreatic ductal cells to secrete bicarbonate-rich fluid. This is mediated through the secretin receptor, a G-protein coupled receptor.
Secretin Signaling Pathway in Pancreatic Ductal Cells
Caption: Simplified secretin signaling pathway in pancreatic ductal cells.
Experimental Protocols
Protocol: Pancreatic Function Test in a Canine Model
This protocol is a general guideline and should be adapted based on specific research objectives and institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Fast the dog for 12-15 hours with free access to water.
-
Anesthetize the animal using a standardized protocol.
-
Place a duodenal collection tube and verify its position.
-
-
Baseline Collection:
-
Collect duodenal fluid for a 15-minute baseline period.
-
Measure the volume and bicarbonate concentration of the baseline sample.
-
-
This compound® Administration:
-
Reconstitute this compound® according to the manufacturer's instructions.
-
Administer a dose of 0.2 mcg/kg body weight via intravenous injection over 1 minute.
-
-
Post-Stimulation Collection:
-
Collect duodenal fluid in four consecutive 15-minute intervals for a total of 60 minutes.
-
Clear the collection tube with an injection of air after each collection period.
-
-
Sample Analysis:
-
Measure the volume and bicarbonate concentration for each 15-minute sample.
-
A peak bicarbonate concentration of less than 80 mEq/L may suggest impaired pancreatic function.
-
Note: Normal response ranges can vary, and it is recommended to establish baseline values in a control group of animals.
References
Technical Support Center: Improving CHIR99021 (Chirhostim) Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of CHIR99021 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is CHIR99021 and what is its primary mechanism of action?
A1: CHIR99021, also known as CT99021, is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). It inhibits both GSK-3α and GSK-3β isoforms with IC50 values of 10 nM and 6.7 nM, respectively. By inhibiting GSK-3, CHIR99021 functions as an activator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for degradation. CHIR99021's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Q2: How should I prepare and store CHIR99021 stock solutions?
A2: For optimal stability, CHIR99021 should be prepared as a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 5 mg of CHIR99021 (molecular weight: 465.34 g/mol ) in 1.07 mL of DMSO. Gentle warming to 37°C for 3-5 minutes can aid in dissolution. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Under these conditions, DMSO stock solutions are reported to be stable for several months to up to two years.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as high concentrations can be cytotoxic. A general guideline is to not exceed 0.5% DMSO in the final culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I prepare aqueous stock solutions of CHIR99021?
A4: While CHIR99021 is reported to be soluble in water, methanol, and ethanol, preparing high-concentration aqueous stock solutions is not recommended for long-term storage. CHIR99021 is not stable in solution at room temperature for extended periods. For experiments requiring an aqueous solution, it is best to freshly dilute the DMSO stock solution into the aqueous experimental buffer immediately before use.
Troubleshooting Guide: CHIR99021 Stability and Activity
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in aqueous buffer. | The aqueous solubility of CHIR99021 has been exceeded. | - Pre-warm the aqueous buffer to 37°C before adding the CHIR99021 DMSO stock solution.- Vortex the solution immediately after adding the stock solution to ensure rapid and complete mixing.- Decrease the final concentration of CHIR99021 in your experiment.- Increase the percentage of DMSO in the final solution (not to exceed 0.5% for most cell-based assays). |
| Loss of biological activity over time in working solutions. | CHIR99021 is degrading in the aqueous experimental buffer at 37°C. | - Prepare fresh working solutions of CHIR99021 for each experiment from a frozen DMSO stock.- Minimize the time the working solution is kept at 37°C before being added to the experiment.- If the experiment runs for an extended period (e.g., several days), consider replenishing the medium with freshly diluted CHIR99021 daily. |
| Inconsistent experimental results. | - Inconsistent preparation of working solutions.- Degradation of CHIR99021 due to improper storage or handling.- Repeated freeze-thaw cycles of the DMSO stock solution. | - Ensure accurate and consistent pipetting when preparing dilutions.- Always aliquot DMSO stock solutions into single-use volumes to avoid freeze-thaw cycles.- Perform a stability study of CHIR99021 in your specific experimental buffer to determine its half-life under your experimental conditions (see Experimental Protocols section). |
| Unexpected cellular toxicity. | - The final DMSO concentration is too high.- The concentration of CHIR99021 is too high for your specific cell type.- Degradation products of CHIR99021 may be toxic. | - Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).- Perform a dose-response curve to determine the optimal, non-toxic concentration of CHIR99021 for your cell line.- Use freshly prepared CHIR99021 solutions to minimize the presence of potential degradation products. |
Data Presentation: Stability of CHIR99021 in Aqueous Buffers
Disclaimer: The following data is illustrative and intended to serve as a template for presenting stability data. Specific, publicly available quantitative stability data for CHIR99021 in various aqueous buffers is limited. Researchers are encouraged to perform their own stability studies using the protocol provided below.
Table 1: Illustrative Half-Life (t½) of CHIR99021 (10 µM) in Various Buffers
| Buffer | pH | Temperature (°C) | Illustrative Half-Life (hours) |
| PBS | 7.4 | 37 | 48 |
| PBS | 6.5 | 37 | 72 |
| Tris-HCl | 7.4 | 37 | 40 |
| Tris-HCl | 8.0 | 37 | 24 |
| DMEM + 10% FBS | 7.4 | 37 | > 72 |
Table 2: Illustrative Percentage of CHIR99021 Remaining Over Time in PBS (pH 7.4) at 37°C
| Time (hours) | Illustrative % CHIR99021 Remaining |
| 0 | 100 |
| 8 | 95 |
| 24 | 75 |
| 48 | 50 |
| 72 | 35 |
Experimental Protocols
Protocol: Determining the Stability of CHIR99021 in an Aqueous Buffer using HPLC
This protocol describes a method to quantify the degradation of CHIR99021 in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
CHIR99021
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
-
Incubator or water bath set to 37°C
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of CHIR99021 in DMSO.
-
Prepare the working solution: Dilute the CHIR99021 stock solution to a final concentration of 10 µM in your pre-warmed (37°C) experimental buffer. Prepare a sufficient volume for all time points.
-
Time Point 0 (T=0): Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining working solution in a sealed container in a 37°C incubator.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubated solution and transfer it to an HPLC vial.
-
Sample Storage: If not analyzing immediately, store the collected samples at -20°C to halt further degradation.
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A reverse-phase C18 column is a common choice.
-
The mobile phase will likely be a gradient of water and acetonitrile with an additive like 0.1% TFA or formic acid to improve peak shape. The exact gradient will need to be optimized for good separation of the parent CHIR99021 peak from any degradation products.
-
Set the UV detector to a wavelength where CHIR99021 has strong absorbance (this can be determined by a UV scan).
-
Inject equal volumes of each sample from the different time points.
-
-
Data Analysis:
-
Integrate the peak area of the CHIR99021 peak for each time point.
-
Calculate the percentage of CHIR99021 remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100
-
Plot the % Remaining against time to visualize the degradation kinetics. The half-life (t½) is the time at which 50% of the initial compound remains.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without CHIR99021.
Caption: Experimental workflow for assessing CHIR99021 stability.
troubleshooting low bicarbonate secretion with Chirhostim
Welcome to the Chirhostim® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound for the stimulation of pancreatic bicarbonate secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate bicarbonate secretion?
This compound is a synthetic human secretin, a gastrointestinal peptide hormone. Its primary action is to mimic natural secretin by binding to secretin receptors on pancreatic ductal cells.[1][2] This binding initiates a signaling cascade that leads to the secretion of a large volume of bicarbonate-rich pancreatic fluid.[3]
Q2: What is the expected outcome of a successful this compound stimulation experiment?
In a successful experiment, administration of this compound should result in a significant increase in the volume and bicarbonate concentration of pancreatic fluid. A peak bicarbonate concentration of 80 to 130 mEq/L is generally considered indicative of normal pancreatic exocrine function.[4]
Q3: My experiment resulted in low bicarbonate secretion. What are the potential causes?
Low bicarbonate secretion can stem from several factors, which can be broadly categorized as:
-
Experimental Procedure Errors: Issues with reagent preparation, sample collection, and sample handling.
-
Biological Factors: Impaired cellular response or the presence of interfering substances.
-
Reagent Issues: Problems with the integrity or preparation of this compound.
This guide will walk you through troubleshooting each of these possibilities.
Troubleshooting Guide: Low Bicarbonate Secretion
This section provides a step-by-step approach to identifying and resolving common issues that lead to lower-than-expected bicarbonate secretion in your experiments.
Step 1: Verify Experimental Protocol and Reagent Handling
Incorrect handling of reagents and improper execution of the experimental protocol are common sources of error.
Q: I am unsure if I prepared and stored the this compound correctly. What is the proper procedure?
A: Proper reconstitution and storage of this compound are critical for its activity.
-
Reconstitution:
-
For a 16 mcg vial, dissolve the contents in 8 mL of 0.9% Sodium Chloride Injection, USP, to achieve a concentration of 2 mcg/mL.[4][5][6]
-
For a 40 mcg vial, dissolve the contents in 10 mL of 0.9% Sodium Chloride Injection, USP, to yield a concentration of 4 mcg/mL.[4][5][6]
-
Shake the vial vigorously to ensure complete dissolution.[3][4][6]
-
Visually inspect the solution for particulate matter or discoloration. If observed, discard the solution.[4][6]
-
-
Storage and Stability:
Q: Could my sample collection and handling technique be the issue?
A: Yes, improper sample handling can significantly reduce measured bicarbonate levels.
-
Gastric Contamination: Ensure complete aspiration of gastric fluid before collecting duodenal samples to prevent acidic contamination, which will neutralize the bicarbonate.[8]
-
Air Exposure: Bicarbonate in solution is in equilibrium with gaseous CO2. Exposing samples to air will cause CO2 to escape, leading to a decrease in the measured bicarbonate concentration.[9] One study demonstrated a decline in serum bicarbonate of 2.5 mEq/L per hour in samples left open to the air.[9]
-
Sample Storage:
| Issue | Consequence | Recommendation |
| Improper this compound Reconstitution | Reduced or no biological activity. | Follow the reconstitution protocol precisely. Use immediately after preparation.[3] |
| Incorrect Storage of this compound | Degradation of the peptide. | Store lyophilized powder at -20°C, protected from light.[3][5] |
| Gastric Acid Contamination of Sample | Neutralization of secreted bicarbonate. | Ensure complete gastric aspiration prior to duodenal fluid collection.[8] |
| Prolonged Air Exposure of Sample | Loss of CO2, leading to falsely low bicarbonate readings. | Keep sample tubes capped and minimize the time between collection and analysis.[9] |
| Improper Sample Storage Temperature | Degradation of bicarbonate. | Place samples on ice immediately after collection and store at -80°C if not analyzed promptly.[4] |
Step 2: Investigate Biological Factors
If you have ruled out procedural errors, the low bicarbonate secretion may be due to the biological response of your experimental model.
Q: How does the cellular signaling pathway lead to bicarbonate secretion, and where could it fail?
A: The secretion of bicarbonate is a multi-step process. A failure at any point in this pathway can result in a diminished response.
The binding of secretin to its receptor on pancreatic ductal cells activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[10][11] The opening of the CFTR channel is a critical step, allowing chloride ions to exit the cell, which in turn drives the secretion of bicarbonate through an anion exchanger.
This compound Signaling Pathway for Bicarbonate Secretion
Caption: Signaling pathway of this compound-induced bicarbonate secretion.
Q: My experimental model has a compromised CFTR function. How would this affect the results?
A: CFTR is central to secretin-stimulated bicarbonate secretion. If the CFTR channel is absent or non-functional, as in the case of cystic fibrosis models, the response to this compound will be severely blunted or absent. This is because the chloride gradient necessary for bicarbonate exchange cannot be established.
Q: Are there any substances that could interfere with the assay?
A: Yes, certain drugs can affect the outcome of the secretin stimulation test.
-
Anticholinergic drugs: These can cause a hyporesponse to secretin stimulation. It is recommended to discontinue these drugs for at least 5 half-lives before the experiment.[5]
-
H2-receptor antagonists and Proton Pump Inhibitors (PPIs): While their primary effect is on gastrin secretion, they can influence the overall gastrointestinal environment. It is advisable to discontinue H2-receptor antagonists at least 2 days prior and to consult prescribing information for PPIs.[5]
| Potential Biological Issue | Expected Outcome | Troubleshooting Steps |
| CFTR Dysfunction | Severely reduced or absent bicarbonate secretion. | Confirm the CFTR status of your experimental model. Consider using a positive control model with known functional CFTR. |
| Presence of Interfering Drugs | Hyporesponse to this compound. | Review all medications or treatments administered to the experimental model. Ensure an adequate washout period for any interfering substances.[5] |
| Underlying Pancreatic Dysfunction | Low bicarbonate secretion. | If using an animal model of pancreatic disease, the low secretion may be an expected outcome. Compare with a healthy control group. |
Troubleshooting Workflow
If you are experiencing low bicarbonate secretion, follow this logical workflow to diagnose the issue.
Troubleshooting Low Bicarbonate Secretion
Caption: A logical workflow for troubleshooting low bicarbonate secretion.
Experimental Protocols
Protocol 1: this compound Reconstitution and Administration
-
Reconstitution:
-
Bring the this compound vial and 0.9% Sodium Chloride Injection, USP to room temperature.
-
For a 16 mcg vial, inject 8 mL of saline. For a 40 mcg vial, inject 10 mL of saline.[4][5][6]
-
Agitate the vial vigorously until the powder is completely dissolved.[3][4][6]
-
Visually inspect for clarity. The solution should be clear and colorless.[4][6]
-
-
Dosing:
-
Administration:
Protocol 2: Endoscopic Pancreatic Function Test (ePFT)
This protocol is adapted for research settings based on clinical procedures.
-
Preparation:
-
Sample Collection:
-
Under appropriate sedation, an endoscope is passed into the stomach.
-
Completely aspirate all gastric fluid to prevent contamination.[8]
-
Advance the endoscope into the duodenum (second portion).
-
Aspirate and discard any residual duodenal fluid.
-
Administer this compound as per Protocol 1.
-
Collect duodenal fluid aspirates (approximately 3-5 mL) at timed intervals, typically 15, 30, 45, and 60 minutes post-injection.[8]
-
-
Sample Handling:
Quantitative Data Summary
| Parameter | Expected Normal Range | Potential Aberrant Value (and Cause) |
| Peak Bicarbonate Concentration | 80 - 130 mEq/L[4] | < 80 mEq/L (Pancreatic exocrine insufficiency, CFTR dysfunction, experimental error) |
| Time to Peak Bicarbonate | Typically within 60 minutes | Delayed or absent peak (Impaired ductal response) |
| Total Fluid Volume | Varies by model, but should increase post-stimulation | Low volume (Ductal obstruction or severe secretory dysfunction) |
Note: These values are primarily based on human clinical data and may need to be adapted for specific animal models. It is crucial to establish baseline and control values for your specific experimental setup.
References
- 1. mountsinai.org [mountsinai.org]
- 2. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound Dosage Guide - Drugs.com [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. chirhoclin.com [chirhoclin.com]
- 8. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic AMP-dependent protein kinase A and EPAC mediate VIP and secretin stimulation of PAK4 and activation of Na+,K+-ATPase in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
Chirhostim® Technical Support Center: Optimizing Pancreatic Stimulation in Research
Welcome to the Chirhostim® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound® (synthetic human secretin) dosage for maximal pancreatic stimulation in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound®?
A1: this compound® is a synthetic version of human secretin. Its primary action is to stimulate the ductal cells of the pancreas to secrete a large volume of bicarbonate-rich fluid.[1][2][3] This occurs through the binding of this compound® to secretin receptors on these cells, which activates a specific intracellular signaling pathway.[1][2]
Q2: What is the recommended starting dosage of this compound® for animal studies?
A2: The standard clinical dose in humans for stimulating pancreatic secretions is 0.2 mcg/kg administered via intravenous (IV) injection over one minute.[1][4] For preclinical animal studies, the optimal dose can vary by species. As a starting point, researchers can calculate the Human Equivalent Dose (HED) and then perform a dose-response study to determine the optimal dosage for their specific model and experimental conditions. Some reported dosages in animal studies include 0.5 CU/kg/hr in rats and 2 U/kg IV in mice. It is important to note that dosages are sometimes reported in Clinical Units (CU) or Units (U), and the conversion to micrograms can vary depending on the specific preparation. It is recommended to consult the manufacturer's information for the specific conversion factor.
Q3: How should this compound® be prepared for administration?
A3: this compound® is supplied as a lyophilized powder and must be reconstituted before use.[4][5] Reconstitute the vial with 0.9% Sodium Chloride (NaCl) injection.[4][5] For the 16 mcg vial, dissolve the contents in 8 mL of 0.9% NaCl to yield a concentration of 2 mcg/mL.[5] For the 40 mcg vial, dissolve in 10 mL of 0.9% NaCl for a concentration of 4 mcg/mL.[5] The vial should be shaken vigorously to ensure complete dissolution.[4][5] The reconstituted solution should be used immediately and any unused portion discarded.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no pancreatic fluid secretion after this compound® administration. | 1. Improper dosage: The dose may be too low for the specific animal model or strain. 2. Anesthetic interference: Some anesthetics can suppress pancreatic secretion. 3. Surgical complications: The pancreatic duct cannula may be blocked or dislodged. 4. Animal health: The animal may have underlying health issues affecting pancreatic function. | 1. Perform a dose-response study to determine the optimal dose. 2. Use anesthetics with minimal effects on pancreatic function, such as isoflurane (B1672236). If using injectable anesthetics, ensure the plane of anesthesia is not too deep. 3. Verify cannula placement and patency. 4. Ensure animals are healthy and properly acclimated before the experiment. |
| High variability in pancreatic fluid volume between animals. | 1. Inconsistent surgical technique: Variations in cannulation can affect fluid collection. 2. Differences in animal hydration status. 3. Strain-specific differences: Some animal strains may exhibit more variability in their physiological responses.[6] 4. Dietary differences: The composition of the animal's diet can influence pancreatic secretion. | 1. Standardize the surgical protocol and ensure consistent cannula placement. 2. Ensure all animals have ad libitum access to water before the experiment. 3. Use a consistent and well-characterized animal strain for all experiments. 4. Provide a standardized diet to all animals for a sufficient acclimation period before the study. |
| Low bicarbonate concentration in pancreatic fluid despite adequate volume. | 1. Contamination with gastric or duodenal fluid: Acidic gastric contents can neutralize bicarbonate. 2. Systemic acidosis in the animal. 3. Assay error: Issues with the bicarbonate measurement technique. | 1. Ensure proper placement of the duodenal cannula to avoid aspiration of gastric contents. A pH check of the initial aspirate can confirm correct placement. 2. Monitor and maintain the animal's physiological status, including acid-base balance, throughout the experiment. 3. Calibrate and validate the bicarbonate assay according to the manufacturer's instructions. |
| Unexpected potentiation or inhibition of this compound® effect. | 1. Interaction with other administered substances: For example, cholecystokinin (B1591339) (CCK) can potentiate the effect of secretin. 2. Vagal nerve influence: The vagus nerve can modulate the pancreatic response to secretin. | 1. Be aware of potential drug interactions. If studying the effect of another compound on pancreatic secretion, consider its potential interaction with the secretin pathway. 2. Be mindful of the integrity of the vagal nerves during surgery, as this can influence the experimental outcome. |
Data Presentation
This compound® Dosage and Pancreatic Response in Different Species
| Species | Dosage Range | Expected Peak Bicarbonate Concentration | Expected Pancreatic Fluid Volume | Reference(s) |
| Human (for reference) | 0.2 mcg/kg IV | ≥ 80 mEq/L | ~1.5 - 5.7 mL/kg/hr | [1][7] |
| Rat | 0.05 mcg/kg/hr IV | ~67.5 mM | ~65.8 µL/30 min | [1] |
| Mouse | 2 U/kg IV | Not consistently reported | Significant increase from baseline | |
| Dog | 0.5 µg/kg/h IV | Not consistently reported | Significant increase from baseline |
Note: Dosages and responses can vary significantly based on the specific experimental conditions, including the animal strain, anesthetic used, and method of fluid collection.
Experimental Protocols
Pancreatic Function Test in a Rat Model
This protocol provides a general framework for assessing pancreatic exocrine function in rats following this compound® stimulation.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Fast the animals for 12-15 hours before the experiment with free access to water.[7]
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or an injectable anesthetic cocktail such as ketamine/xylazine). Monitor the depth of anesthesia throughout the procedure.
2. Surgical Procedure: Pancreatic Duct Cannulation:
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently locate the common bile duct where it enters the duodenum. The pancreatic duct joins the common bile duct close to the duodenum.
-
Carefully dissect the pancreatic duct from the surrounding tissue.
-
Ligate the common bile duct proximal to the pancreas to prevent bile contamination.
-
Make a small incision in the pancreatic duct and insert a fine cannula (e.g., PE-10 tubing).
-
Secure the cannula in place with a ligature.
3. Experimental Workflow:
4. This compound® Administration and Sample Collection:
-
Allow the animal to stabilize for a 30-minute period after surgery.
-
Collect a baseline sample of pancreatic juice for 15 minutes.
-
Administer the determined dose of this compound® intravenously (e.g., via a cannulated femoral or jugular vein) over 1 minute.
-
Collect pancreatic juice in pre-weighed tubes at timed intervals (e.g., every 15 minutes for 60-90 minutes).
-
Place collected samples immediately on ice.
5. Sample Analysis:
-
Determine the volume of secreted pancreatic juice by weight (assuming a density of 1 g/mL).
-
Measure the bicarbonate concentration in each sample using a blood gas analyzer or a titration method.
-
Analyze other parameters of interest, such as protein content or specific enzyme activity, as required.
Mandatory Visualizations
This compound® Signaling Pathway in Pancreatic Ductal Cells
References
- 1. Intracerebroventricular secretin enhances pancreatic volume and bicarbonate response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection of pancreatic juice in experimental animals: mini-review of materials and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chirhoclin.com [chirhoclin.com]
- 7. Pancreatic function testing: Here to stay for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
ChiRhoStim® (human secretin) Stimulation Test: Technical Support Center
Welcome to the technical support center for the ChiRhoStim® stimulation test. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound® stimulation test and what are its primary applications?
A1: this compound® is a synthetic human secretin used for diagnostic testing. Its primary applications include:
-
Stimulation of pancreatic secretions: This aids in the diagnosis of pancreatic exocrine dysfunction by measuring the volume and bicarbonate concentration of pancreatic fluid.[1][2][3]
-
Stimulation of gastrin secretion: This is a provocative test to aid in the diagnosis of gastrinoma (Zollinger-Ellison Syndrome).[1][2][3][4]
-
Facilitation of imaging: It can be used to help identify the ampulla of Vater and accessory papilla during Endoscopic Retrograde Cholangiopancreatography (ERCP).[1][2][5]
Q2: What are the expected outcomes of a this compound® stimulation test?
A2: Expected outcomes depend on the indication for the test:
-
For Pancreatic Exocrine Function: A normal response is characterized by a peak bicarbonate concentration of 80 mEq/L or greater in the collected duodenal fluid.[3][6][7][8] A volume response of less than 2 mL/kg/hr and a bicarbonate output of less than 0.2 mEq/kg/hr are consistent with impaired pancreatic function.[3]
-
For Gastrinoma Diagnosis: A strong indicator of gastrinoma is an increase in serum gastrin concentration of 110 pg/mL or more over the baseline level in any post-injection sample.[6][7][9] In normal individuals, secretin administration causes minimal to no change in gastrin levels.[3][10]
Q3: Why am I seeing variable or unexpected results in my this compound® stimulation tests?
A3: Variability in results can arise from several factors, including patient-specific conditions, procedural inconsistencies, and interfering substances. It is crucial to adhere to strict protocols and consider patient history. Common causes are detailed in the troubleshooting guide below.
Q4: Can other medical conditions affect the test results?
A4: Yes. Patients who have had a vagotomy or have inflammatory bowel disease may show a reduced response to secretin stimulation, which doesn't necessarily indicate pancreatic disease.[6] Conversely, patients with alcoholic or other liver diseases may have a greater than normal volume response, which could mask underlying pancreatic issues.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may lead to variable or difficult-to-interpret results.
| Issue/Question | Possible Causes | Recommended Actions |
| Hyporesponsive Gastrin Levels (Lower than expected in suspected gastrinoma) | Patient is taking anticholinergic medications. | Discontinue anticholinergic drugs at least 5 half-lives before the test.[3][5] |
| Patient has undergone a vagotomy or has inflammatory bowel disease. | Interpret results with caution as these conditions can lead to a hyporesponse.[6] Consider additional diagnostic assessments. | |
| Hyperresponsive Gastrin Levels (False positive for gastrinoma) | Patient is taking H2-receptor antagonists or proton pump inhibitors (PPIs). | Discontinue H2-receptor antagonists at least 2 days before the test.[3][5] For PPIs, consult the specific drug's prescribing information for appropriate discontinuation times.[3][11] |
| Variable Pancreatic Bicarbonate Output | Incomplete aspiration of duodenal fluid. | Wide variation in the volume of aspirate between collection periods can indicate incomplete collection.[6] Ensure proper placement and clearance of the collection tube. |
| Patient has alcoholic or other liver disease. | Be aware that these conditions can cause a hyperresponsive volume output, potentially masking coexisting pancreatic disease.[2][6] | |
| Inconclusive or Borderline Results | Inter-investigator differences in technique. | It is recommended that institutions establish their own normative ranges for pancreatic exocrine response by testing a sufficient number of normal subjects (>5) to ensure proficiency.[3][7] |
| Incorrect sample handling. | Duodenal fluid samples should be placed on ice immediately after collection and analyzed for bicarbonate promptly. If immediate analysis is not possible, samples should be stored appropriately.[4][7] |
Experimental Protocols
Adherence to standardized protocols is critical for obtaining reliable results.
Protocol for Diagnosis of Gastrinoma
-
Patient Preparation: The patient must fast for at least 12 hours prior to the test.[6][9][12]
-
Baseline Sampling: Draw two baseline blood samples to determine fasting serum gastrin levels.[7][9]
-
This compound® Administration: Administer this compound® at a dose of 0.4 mcg/kg of body weight via intravenous injection over 1 minute.[5][6][7][9]
-
Post-Injection Sampling: Collect blood samples at 1, 2, 5, 10, and 30 minutes after the injection to measure serum gastrin concentrations.[6][9]
Protocol for Diagnosis of Pancreatic Exocrine Dysfunction
-
Patient Preparation: The patient should fast for at least 12 to 15 hours before the test.[3][7]
-
Tube Placement: A gastroduodenal tube is inserted for the collection of duodenal fluid.[7]
-
Baseline Collection: Collect a baseline sample of duodenal fluid over a 15-minute period.[3][7]
-
This compound® Administration: Administer this compound® at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[5][6]
-
Post-Injection Collection: Collect four consecutive 15-minute samples of duodenal fluid over a 60-minute period.[3][7]
Data Presentation
Table 1: Interpretation of Gastrin Response
| Result | Interpretation |
| Increase in serum gastrin ≥ 110 pg/mL over baseline | Strongly indicative of gastrinoma.[6][9] |
| Minimal or no change in serum gastrin | Normal response; not indicative of gastrinoma.[3][10] |
Table 2: Interpretation of Pancreatic Bicarbonate Response
| Result | Interpretation |
| Peak bicarbonate concentration ≥ 80 mEq/L | Normal pancreatic exocrine function.[3][6][7][8] |
| Peak bicarbonate concentration < 80 mEq/L | Consistent with impaired pancreatic function.[3] |
Visualizations
This compound® (Secretin) Signaling Pathway
Caption: Secretin signaling pathway in pancreatic ductal cells.[1][6][13]
Experimental Workflow for Gastrinoma Diagnosis
Caption: Workflow for the this compound® stimulation test for gastrinoma diagnosis.
References
- 1. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. These highlights do not include all the information needed to use this compound® safely and effectively. See full prescribing information for this compound®. this compound® (human secretin) for injection, for intravenous use Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. chirhoclin.com [chirhoclin.com]
- 5. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. chirhoclin.com [chirhoclin.com]
- 10. labcorp.com [labcorp.com]
- 11. chirhoclin.com [chirhoclin.com]
- 12. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]
- 13. go.drugbank.com [go.drugbank.com]
Navigating ChiRhoStim-Based Pancreatic Function Assays: A Technical Support Guide
Burtonsville, MD – To assist researchers, scientists, and drug development professionals in achieving consistent and reliable results, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for ChiRhoStim-based pancreatic function assays. Minimizing variability is critical for the accurate diagnosis and monitoring of pancreatic exocrine dysfunction, and this resource offers detailed protocols and data-driven insights to address common challenges encountered during these sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound-based pancreatic function tests (PFTs)?
A1: Variability in PFTs can arise from patient-specific factors, procedural inconsistencies, and medication interferences. Key sources include:
-
Patient-Related Factors: Conditions such as a prior vagotomy or inflammatory bowel disease can lead to a hyporesponsive state to this compound stimulation, which may not be indicative of underlying pancreatic disease.[1] Conversely, patients with liver diseases, including alcoholic liver disease, may exhibit a greater than normal volume response.[1]
-
Procedural Technique: Incomplete aspiration of duodenal fluid is a significant source of error, often indicated by wide variations in sample volumes.[1][2][3] Proper placement of the collection tube is also crucial; the pH of the duodenal aspirate should be 6.0 or higher to ensure it is not contaminated with gastric acid.[2][3][4] Inter-investigator differences in procedural technique can also contribute to variability.[3]
-
Medication Interferences: Several classes of drugs can affect test results. Anticholinergic drugs may cause a hyporesponse, while H2-receptor antagonists and proton pump inhibitors (PPIs) can lead to a hyperresponse in gastrin secretion, potentially yielding a false positive for gastrinoma.[2][5]
Q2: A patient's peak bicarbonate concentration is lower than expected, but they have no history of pancreatitis. What could be the cause?
A2: A lower-than-expected peak bicarbonate concentration (<80 mEq/L) is a key indicator of impaired pancreatic function.[1][2] However, if clinical history does not suggest chronic pancreatitis, consider the following factors:
-
Concomitant Medications: Ensure that the patient has discontinued (B1498344) anticholinergic drugs for at least 5 half-lives prior to the test, as these can cause a hyporesponse to this compound.[2][3][5]
-
Underlying Conditions: Patients with a history of vagotomy or those with inflammatory bowel disease may also exhibit a hyporesponsive state that is not truly indicative of pancreatic exocrine dysfunction.[1][3]
-
Procedural Issues: Incomplete collection of duodenal fluid can lead to an artificially low measured bicarbonate concentration. Review the collected sample volumes for significant variations that might suggest incomplete aspiration.[1][2][3]
Q3: We observed a hyperresponse in gastrin secretion in a patient being evaluated for gastrinoma. Does this confirm the diagnosis?
A3: While an increase in serum gastrin concentration of more than 110 pg/mL over baseline following this compound administration is highly suggestive of gastrinoma, it is not definitive without considering medication effects.[3] The concomitant use of H2-receptor antagonists or proton pump inhibitors (PPIs) can cause a hyperresponse in gastrin secretion.[2][5] It is critical to discontinue these medications for the recommended period before testing to avoid a false-positive result.[2][3][5]
Q4: What is the difference between the standard PFT and the endoscopic PFT (ePFT), and is there a shortened protocol?
A4: The primary difference lies in the method of duodenal fluid collection. The traditional method uses a fluoroscopically placed gastroduodenal/Dreiling tube, while the ePFT collects samples through the suction channel of an endoscope.[3][6] The ePFT is often considered more comfortable for the patient and avoids radiation exposure.[7][8]
A shortened, two-sample ePFT collection method has been validated, where samples are collected at 30 and 45 minutes after this compound administration.[7][8][9] This method is particularly useful for screening patients with a low suspicion of pancreatic disease.[7][8] However, for patients with borderline or equivocal results from the shortened test, the full one-hour, five-sample collection is recommended.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Peak Bicarbonate Concentration (<80 mEq/L) in a Healthy Subject | 1. Incomplete duodenal fluid aspiration. 2. Contamination with gastric acid. 3. Patient is taking anticholinergic medications. 4. Patient has a history of vagotomy or inflammatory bowel disease. | 1. Review sample volumes; wide variation suggests incomplete collection.[1][2][3] Ensure proper suction technique. 2. Verify duodenal tube placement by checking the pH of the aspirate (should be ≥6.0).[2][3][4] 3. Confirm anticholinergic drugs were discontinued for at least 5 half-lives prior to the test.[2][3][5] 4. Interpret results with caution in these patient populations and consider additional clinical assessments.[1][3] |
| Falsely Elevated Gastrin Secretion (Suspected False-Positive for Gastrinoma) | 1. Patient is taking H2-receptor antagonists or Proton Pump Inhibitors (PPIs). | 1. Discontinue H2-receptor antagonists for at least 2 days and consult prescribing information for the specific PPI regarding discontinuation time prior to re-testing.[2][3][5] |
| Wide Variation in Aspirated Sample Volumes | 1. Incomplete aspiration between sample collections. 2. Improper tube placement. | 1. Ensure the duodenal lumen is cleared with an injection of air after each 15-minute sample collection.[2][3] 2. Re-verify tube positioning under fluoroscopy if using the Dreiling tube method. |
| No Pancreatic Fluid Secretion Observed During ERCP | 1. Incorrect diagnosis of pancreas divisum. 2. Obstruction of the pancreatic duct. | 1. This compound aids in the visualization of fluid from the accessory papilla to confirm pancreas divisum. 2. Further imaging and investigation may be required to identify the nature of the obstruction. |
Experimental Protocols
Protocol 1: this compound Stimulation for Diagnosis of Pancreatic Exocrine Dysfunction
1. Patient Preparation:
-
Instruct the patient to fast for at least 12-15 hours prior to the test.[2][3][4]
-
Discontinue anticholinergic drugs at least 5 half-lives before the test.[2][3][5]
2. Reconstitution of this compound:
-
For a 16 mcg vial, dissolve in 8 mL of 0.9% Sodium Chloride Injection, USP, to a final concentration of 2 mcg/mL.[2]
-
For a 40 mcg vial, dissolve in 10 mL of 0.9% Sodium Chloride Injection, USP, to a final concentration of 4 mcg/mL.[2][3]
-
Shake vigorously to ensure complete dissolution and inspect for particulate matter or discoloration before administration.[2][3] Use immediately after reconstitution and discard any unused portion.[3][4]
3. Collection Method (Endoscopic - ePFT):
-
Position the patient in the left lateral decubitus position.[2][3]
-
Pass an endoscope into the second portion of the duodenum.
-
Aspirate and discard all gastric fluid.[6]
-
Administer this compound at a dose of 0.2 mcg/kg of body weight intravenously over 1 minute.[2][3][4]
-
Collect four consecutive 15-minute duodenal fluid aspirates (3-5 mL each) for a total of 60 minutes post-injection.[2][3] Alternatively, for the shortened protocol, collect samples at 30 and 45 minutes.[7][8]
4. Sample Handling:
-
Place all collected fluid specimens on ice immediately.[2][3][4]
-
For immediate analysis, measure the bicarbonate concentration. If analysis will be delayed, store the samples at -80°C.[2][3][4]
5. Interpretation:
-
A peak bicarbonate concentration of less than 80 mEq/L is consistent with impaired pancreatic function.[1][2] Normal peak bicarbonate concentrations range from 80 to 130 mEq/L.[2][3][4]
Data Presentation
Table 1: this compound Dosage and Indications
| Indication | This compound Dosage | Administration Route | Administration Time |
| Pancreatic Exocrine Dysfunction | 0.2 mcg/kg | Intravenous | 1 minute |
| Gastrinoma Diagnosis | 0.4 mcg/kg | Intravenous | 1 minute |
| Facilitation of ERCP | 0.2 mcg/kg | Intravenous | 1 minute |
Data sourced from multiple references.[2][3][5]
Table 2: Medication Discontinuation Guidelines
| Medication Class | Medication Examples | Recommended Discontinuation Period Prior to Testing | Potential Effect on Test Results |
| Anticholinergics | Atropine, Scopolamine | At least 5 half-lives | Hyporesponse to stimulation (falsely suggests pancreatic disease)[3][5] |
| H2-Receptor Antagonists | Cimetidine, Ranitidine | At least 2 days | Hyperresponse in gastrin secretion (falsely suggests gastrinoma)[2][5] |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Pantoprazole | Consult prescribing information for the specific drug | Hyperresponse in gastrin secretion (falsely suggests gastrinoma)[2][5] |
Visualizations
Caption: Workflow for this compound-based Pancreatic Function Testing.
Caption: Troubleshooting logic for low peak bicarbonate results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. chirhoclin.com [chirhoclin.com]
- 4. drugs.com [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chirhoclin.com [chirhoclin.com]
- 8. chirhoclin.com [chirhoclin.com]
- 9. The efficiency of endoscopic pancreatic function testing is optimized using duodenal aspirates at 30 and 45 minutes after intravenous secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing tachyphylaxis with repeated Chirhostim administration
Welcome to the Chirhostim® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experiments involving repeated administration of this compound®, with a specific focus on addressing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary mechanism of action?
This compound® is a purified synthetic human secretin.[1] Its primary action is to mimic the effects of the endogenous hormone secretin, which stimulates pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[2][3] This occurs through the binding of this compound® to secretin receptors, which are G-protein coupled receptors (GPCRs), on the surface of these cells.[1][4] This binding activates the cyclic AMP (cAMP) signaling cascade, leading to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[1][5] this compound® may also act via vagal-vagal neural pathways.[4][5]
Q2: What is tachyphylaxis?
Tachyphylaxis is a pharmacological term describing a rapid decrease in the response to a drug following repeated administration.[6][7] This phenomenon can occur over a short period, from minutes to hours.[8] It is important to distinguish tachyphylaxis from drug tolerance, which typically develops more slowly.[9]
Q3: Is tachyphylaxis a known issue with repeated this compound® administration?
The available clinical literature and prescribing information for this compound® do not specifically report tachyphylaxis as a common clinical observation. This is likely because this compound® is primarily used for diagnostic purposes, which often involve single or limited administrations.[5][10] However, in a research setting involving repeated administrations, the potential for tachyphylaxis should be considered based on its mechanism of action.
Q4: What are the potential mechanisms that could lead to tachyphylaxis with repeated this compound® administration?
Based on this compound®'s action on GPCRs, several mechanisms could theoretically contribute to tachyphylaxis:
-
Receptor Desensitization: Continuous or repeated binding of this compound® to the secretin receptor could lead to phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This modification can recruit β-arrestin proteins, which uncouple the receptor from its G-protein, thereby inhibiting downstream signaling.[8]
-
Receptor Internalization: Following desensitization, the secretin receptors may be internalized into the cell via endocytosis, reducing the number of receptors available on the cell surface to bind to this compound®.[8]
-
Mediator Depletion: While less likely to be the primary mechanism for a hormone mimetic, rapid, repeated stimulation could potentially deplete intracellular signaling molecules necessary for the full physiological response.
Troubleshooting Guide: Investigating and Managing Tachyphylaxis in a Research Setting
If you observe a diminished response to repeated this compound® administration in your experiments, the following troubleshooting steps and experimental designs may help you investigate and manage this effect.
| Issue | Potential Cause | Recommended Action |
| Decreased pancreatic fluid or bicarbonate output after repeated doses. | Tachyphylaxis due to receptor desensitization or internalization. | 1. Introduce a "drug holiday": A period of no this compound® administration may allow for receptor resensitization and recycling to the cell surface.[6][11] The optimal duration of this "washout" period would need to be determined empirically. 2. Vary the dosing interval: Increasing the time between doses may prevent the cellular mechanisms of tachyphylaxis from being fully engaged.[6] |
| Complete loss of response to this compound®. | Severe receptor downregulation or depletion of essential signaling mediators. | 1. Consider alternative agonists: If your experimental design allows, using a different secretin receptor agonist with potentially different binding kinetics might yield a response. 2. Investigate downstream signaling: Assess the levels of cAMP or the phosphorylation state of downstream targets to pinpoint the location of the signaling block. |
| Inconsistent response between experimental subjects. | Biological variability or differences in experimental conditions. | 1. Standardize experimental protocols: Ensure consistent dosing, timing, and sample collection across all subjects. 2. Monitor for confounding factors: Be aware of other substances that could affect the response, such as anticholinergic agents, which can cause a hyporesponsive state.[12][13] |
Experimental Protocols
Protocol 1: Characterizing Tachyphylaxis with Repeated this compound® Dosing
Objective: To determine if and over what timeframe tachyphylaxis develops in response to repeated this compound® administration.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rat or mouse) and ensure ethical approval for the procedures.
-
Baseline Measurement: Administer a single intravenous dose of this compound® (e.g., 0.2 mcg/kg) and collect pancreatic fluid for 60 minutes to establish a baseline response.[4] Measure the total volume and bicarbonate concentration.
-
Repeated Dosing Regimen: In the experimental group, administer the same dose of this compound® at fixed intervals (e.g., every 2 hours) for a defined period (e.g., 8 hours).
-
Response Measurement: After each dose, collect and analyze pancreatic fluid as in the baseline measurement.
-
Data Analysis: Compare the volume and bicarbonate output in response to each successive dose. A statistically significant decrease in response would indicate tachyphylaxis.
Protocol 2: Investigating the Effect of a "Drug Holiday" on Restoring this compound® Response
Objective: To assess if a period of no drug administration can reverse tachyphylaxis.
Methodology:
-
Induce Tachyphylaxis: Follow steps 1-4 of Protocol 1 to induce a state of tachyphylaxis.
-
Implement Drug Holiday: After the final dose in the repeated dosing regimen, cease this compound® administration for a predetermined "washout" period (e.g., 12, 24, or 48 hours).
-
Re-challenge with this compound®: Following the drug holiday, administer a single dose of this compound® and measure the pancreatic response as in the baseline measurement.
-
Data Analysis: Compare the response after the drug holiday to the initial baseline response and the response to the last dose in the repeated dosing series. A restoration of the response towards baseline would suggest that the tachyphylaxis is reversible.
Visualizing the Pathways
To better understand the potential mechanisms and experimental workflows, the following diagrams are provided.
Caption: this compound® signaling pathway in a pancreatic ductal cell.
Caption: Potential mechanism of this compound®-induced tachyphylaxis.
Caption: Experimental workflows for investigating tachyphylaxis.
References
- 1. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - this compound- human secretin injection, powder, lyophilized, for solution this compound 40- human secretin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 3. chirhoclin.com [chirhoclin.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 7. findlayrecoverycenter.com [findlayrecoverycenter.com]
- 8. droracle.ai [droracle.ai]
- 9. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. reference.medscape.com [reference.medscape.com]
Technical Support Center: Duodenal Fluid Collection Post-ChiRhoStim Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining duodenal fluid collection techniques following ChiRhoStim (synthetic human secretin) injection. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges and ensure optimal sample acquisition for your research needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the duodenal fluid collection procedure.
1. Q: We are experiencing low or no duodenal fluid volume after this compound injection. What are the possible causes and solutions?
A: Low fluid volume is a common challenge. Here’s a troubleshooting guide:
-
Patient Positioning: Ensure the patient is in the left lateral decubitus position.[1][2] This helps pool secretions in the duodenum for easier aspiration. For very scarce fluid, a supine, reverse-trendelenburg position may be attempted to maximize fluid pooling in the second part of the duodenum.[3]
-
Endoscope/Tube Placement: Verify the correct positioning of the endoscope or collection tube just beyond the papilla of Vater under fluoroscopic or endoscopic guidance.[4] Incorrect placement can lead to incomplete collection.
-
Gastric Contamination: Ensure complete aspiration of gastric contents before this compound administration and before each duodenal fluid collection.[3][5] Gastric fluid can neutralize bicarbonate and affect results. Discarding the initial 3-5 cc of each aspirate is recommended to clear the endoscope's suction channel of residual gastric fluid.[5]
-
Suction Technique: Use low to intermediate suction to minimize trauma to the duodenal mucosa.[3] Aggressive suction can cause bleeding, which may affect bicarbonate concentration.[3]
-
Pancreatic Exocrine Insufficiency: In cases of advanced chronic pancreatitis, the pancreas may secrete less fluid.[3] Longer aspiration times (3-5 minutes) may be necessary to obtain an adequate sample.[3]
-
Air Injection: Clear the duodenal lumen of the tube with an injection of air after each 15-minute sample collection to ensure complete aspiration.[1][2][4]
2. Q: How can we minimize gastric fluid contamination of our duodenal samples?
A: Minimizing gastric contamination is critical for accurate analysis.
-
Initial Gastric Aspiration: Before passing the endoscope into the duodenum, thoroughly aspirate all gastric fluid and discard it.[3][6] Retroflexion of the endoscope can help to optimally aspirate fundic gastric juice.[3]
-
Patient Positioning: The left lateral decubitus position with slight head elevation helps to promote the pooling of gastric fluids in the fundus and prevent their passage into the duodenum.[5]
-
Discarding Initial Aspirate: Before each duodenal fluid collection, aspirate and discard the first 3-5 mL of fluid to rinse any residual gastric acid from the collection tube or endoscope channel.[3][5]
-
pH Verification: Before the baseline collection, you can check the pH of the duodenal aspirate. A pH of 6.0 or higher indicates proper placement and minimal gastric acid contamination. If the pH is less than 6.0, the tube should be repositioned.[1][2][6]
3. Q: What is the expected fluid volume and bicarbonate concentration in a successful collection?
A: The expected values can vary, but here are some general guidelines:
| Parameter | Expected Range/Value | Citation |
| Sample Volume per Collection | 3 - 5 mL | [1][2][3] |
| Peak Bicarbonate Concentration (Normal Pancreatic Function) | 80 - 130 mEq/L | [1][2] |
| Abnormal Peak Bicarbonate Concentration (Suggestive of Exocrine Insufficiency) | < 80 mEq/L | [4][7] |
4. Q: Are there variations in the recommended collection time points?
A: Yes, while the standard protocol involves collections at 15, 30, 45, and 60 minutes, shorter protocols have been validated.
-
Standard Protocol: A baseline sample is collected, followed by four consecutive 15-minute samples for a total of 60 minutes after this compound injection.[2][4]
-
Shortened Protocol: A two-sample collection method at 30 and 45 minutes post-injection has been shown to have high sensitivity for detecting pancreatic exocrine insufficiency.[3][8] This can be a more efficient screening method.[3][8] However, for borderline results, the full 60-minute collection is recommended.[3]
5. Q: How should the collected duodenal fluid samples be handled and stored?
A: Proper sample handling is crucial for preserving the integrity of the analytes.
-
Immediate Handling: Place fluid specimens on ice immediately after collection.[1][2][3]
-
Short-term Storage: If analysis is to be performed within 6 hours, keep the samples on ice.[3]
-
Long-term Storage: For later analysis, store the fluid at -80°C.[1][2]
Experimental Protocols
Standard Endoscopic Pancreatic Function Test (ePFT) Protocol
This protocol outlines the standard procedure for duodenal fluid collection after this compound administration.
Patient Preparation:
-
The patient should fast for at least 12-15 hours prior to the procedure.[4]
-
Certain medications that can interfere with the test, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for an appropriate period before the test.[6]
Procedure:
-
Place the patient in the left lateral decubitus position.[3]
-
Perform a standard upper endoscopy.
-
Administer a test dose of this compound (0.2 mcg) intravenously to check for any allergic reactions.[4]
-
After confirming no adverse reaction, completely aspirate and discard all gastric fluid.[3]
-
Advance the endoscope to the post-bulbar duodenum.[3]
-
Aspirate and discard the initial 3-5 cc of duodenal fluid to clear the endoscope channel.[3]
-
Administer the full dose of this compound (0.2 mcg/kg of body weight) intravenously over 1 minute.[1][4]
-
Collect duodenal fluid samples (3-5 mL each) at 15, 30, 45, and 60 minutes post-injection.[3]
-
After each collection, clear the duodenal lumen with an injection of air.[2][4]
-
Immediately place each collected sample on ice.[3]
Visualizations
Logical Workflow for Troubleshooting Low Duodenal Fluid Volume
Caption: Troubleshooting flowchart for low duodenal fluid volume.
Experimental Workflow for Duodenal Fluid Collection
Caption: Step-by-step workflow for duodenal fluid collection.
Secretin Signaling Pathway in Pancreatic Ductule Cells
Caption: Secretin's signaling cascade in pancreatic ductal cells.
References
- 1. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. These highlights do not include all the information needed to use this compound® safely and effectively. See full prescribing information for this compound®. this compound® (human secretin) for injection, for intravenous use Initial U.S. Approval: 2004 [dailymed.nlm.nih.gov]
- 3. chirhoclin.com [chirhoclin.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Endoscopic Pancreas Fluid Collection: Methods and Relevance for Clinical Care and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chirhoclin.com [chirhoclin.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. The efficiency of endoscopic pancreatic function testing is optimized using duodenal aspirates at 30 and 45 minutes after intravenous secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ChiRhoStim® (Human Secretin) and Porcine Secretin in Research
For researchers, scientists, and drug development professionals, the choice of secretin for pancreatic function testing and diagnostic imaging is a critical decision. This guide provides an objective comparison of ChiRhoStim® (synthetic human secretin) and porcine-derived secretin, supported by experimental data, to inform this selection.
Secretin, a 27-amino acid peptide, is a key hormone in the regulation of pancreatic secretions. Its primary physiological role is to stimulate the pancreatic ductal cells to release a bicarbonate-rich fluid, which neutralizes gastric acid in the duodenum.[1][2] This action is harnessed in clinical and research settings to assess pancreatic exocrine function and to enhance visualization of the pancreatic ductal system in medical imaging.
Historically, secretin used for these purposes was derived from porcine sources. However, the development of a synthetic human secretin, this compound®, has provided a valuable alternative. This comparison will delve into the performance, bioequivalency, and experimental applications of both human and porcine secretin.
Performance and Bioequivalency: A Data-Driven Comparison
Multiple studies have demonstrated the bioequivalence of synthetic human secretin (this compound®), synthetic porcine secretin, and biologically-derived porcine secretin in pancreatic function testing.[3] The primary endpoint in these studies is typically the peak bicarbonate concentration in duodenal fluid following secretin administration, a direct measure of pancreatic ductal cell function.
Pancreatic Function Testing in Chronic Pancreatitis
A key application of secretin is in the diagnosis of chronic pancreatitis. The secretin stimulation test is considered the most sensitive and specific method for evaluating pancreatic function.[4][5] Comparative studies have shown a high correlation in the diagnostic accuracy of human and porcine secretin.
| Parameter | Biologic Porcine Secretin | Synthetic Porcine Secretin | Synthetic Human Secretin (this compound®) | Reference |
| Mean Peak Bicarbonate Concentration (mEq/L) in Chronic Pancreatitis Patients | 70 ± 25 | 68 ± 31 | Not directly compared in the same study | [4] |
| Correlation of Peak Bicarbonate Measurements (vs. Biologic Porcine) | - | R = 0.964 | - | [4] |
| Correlation of Peak Bicarbonate Measurements (Synthetic Porcine vs. Synthetic Human) | - | R = 0.967 | R = 0.967 | [3] |
| Diagnostic Accuracy for Pancreatic Insufficiency (vs. Biologic Porcine) | 100% | 100% | 100% | [3][4] |
In a study involving 12 patients with chronic pancreatitis, the peak bicarbonate concentrations following administration of biologic porcine secretin and synthetic porcine secretin were not significantly different (p=0.58).[4] Another study comparing synthetic porcine and synthetic human secretin in 12 subjects with chronic pancreatitis also found an excellent correlation in peak bicarbonate measurements.[3] Furthermore, both synthetic forms were 100% accurate in diagnosing chronic pancreatitis when compared to biologic porcine secretin.[3]
Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)
Secretin stimulation testing is also a valuable tool in the diagnosis of gastrinoma. Intravenous administration of secretin provokes a significant release of gastrin in patients with this neuroendocrine tumor. A three-way crossover study in 6 patients with confirmed gastrinoma demonstrated that synthetic human secretin (this compound®), synthetic porcine secretin, and biologically-derived porcine secretin all resulted in serum gastrin levels greater than 110 pg/mL after stimulation, confirming their comparable diagnostic utility.[1][6][7]
Experimental Protocols
Secretin Stimulation Test for Pancreatic Function
The secretin stimulation test is a direct measure of pancreatic exocrine function.
Methodology:
-
Patient Preparation: Patients are required to fast overnight.[4] Certain medications that may interfere with the test, such as anticholinergics and proton pump inhibitors, should be discontinued.[8]
-
Tube Placement: A collection tube is inserted through the nose or mouth and positioned in the third part of the duodenum under fluoroscopic guidance.[5]
-
Secretin Administration: A test dose of 0.2 mcg of synthetic secretin is administered intravenously to check for any adverse reactions.[2][5] Following this, a full dose of 0.2 mcg/kg of this compound® or an equivalent dose of porcine secretin is infused intravenously over one minute.[5][8]
-
Sample Collection: Duodenal fluid is collected at baseline and at regular intervals (e.g., 15, 30, 45, and 60 minutes) after secretin administration.[9]
-
Analysis: The collected fluid is analyzed for bicarbonate concentration and total volume. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of pancreatic exocrine insufficiency.[6][9]
Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP)
S-MRCP is a non-invasive imaging technique that provides both morphological and functional information about the pancreatic ductal system.
Methodology:
-
Baseline Imaging: A standard MRCP of the pancreas is performed to obtain baseline images of the pancreatic duct.
-
Secretin Administration: this compound® or porcine secretin is administered intravenously at a dose of 0.2 mcg/kg.
-
Dynamic Imaging: Following secretin injection, dynamic MRCP images are acquired at multiple time points (e.g., every 30 seconds for up to 10 minutes).
-
Image Analysis: The images are analyzed to assess changes in the pancreatic duct diameter, visualization of side branches, and the volume of fluid secreted into the duodenum over time.[10][11] This allows for both a qualitative and quantitative assessment of pancreatic exocrine function.[11]
Mechanism of Action: The Secretin Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor, a G-protein coupled receptor located on the basolateral membrane of pancreatic ductal cells.[1] This binding initiates a signaling cascade that ultimately leads to the secretion of bicarbonate-rich fluid.
The binding of secretin to its receptor activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The opening of the CFTR channel allows chloride ions to exit the cell into the ductal lumen. This luminal chloride is then exchanged for bicarbonate via a Cl-/HCO3- anion exchanger, resulting in the secretion of a bicarbonate-rich fluid into the pancreatic duct.[12]
Conclusion
Both this compound® (synthetic human secretin) and porcine secretin have demonstrated comparable efficacy and safety in pancreatic function testing and diagnostic imaging. The choice between them may be guided by factors such as availability, cost, and specific research or clinical protocols. The synthetic nature of this compound® offers the advantage of high purity and eliminates the potential for zoonotic disease transmission associated with biologically-derived products. The experimental data robustly supports the interchangeability of these agents for their approved indications, providing researchers and clinicians with reliable options for the assessment of pancreatic function.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. chirhoclin.com [chirhoclin.com]
- 3. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gastrotraining.com [gastrotraining.com]
- 6. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pancreatic Secretion Models: Validating Chirhostim® and its Alternatives
For researchers and professionals in drug development, the accurate assessment of pancreatic exocrine function is critical. This guide provides an objective comparison of the Chirhostim® (synthetic human secretin)-induced pancreatic secretion model with other commonly used alternatives, supported by experimental data. We will delve into detailed methodologies, present quantitative data for comparison, and visualize key pathways and workflows.
Data Presentation: A Comparative Analysis of Pancreatic Secretagogues
The following tables summarize quantitative data on pancreatic secretion stimulated by this compound® (secretin), Cholecystokinin (CCK), and Neostigmine (B1678181). It is important to note that this data is compiled from various studies, and direct head-to-head comparisons under identical conditions are limited.
Table 1: Comparison of Peak Bicarbonate and Enzyme Concentrations
| Stimulant | Primary Effect | Peak Bicarbonate Concentration (mEq/L) | Peak Enzyme Concentration | Notable Findings |
| This compound® (Secretin) | Ductal Cell Stimulation | ~100 (in healthy subjects) | Weakly stimulates enzyme output | A peak bicarbonate concentration of <80 mEq/L is considered indicative of impaired pancreatic function. |
| Cholecystokinin (CCK) | Acinar Cell Stimulation | Does not significantly stimulate bicarbonate secretion | Lipase (B570770): ~1,778,847 IU/L (from a baseline of ~595,680 IU/L in healthy volunteers) | Primarily stimulates the secretion of digestive enzymes like lipase and amylase. |
| Secretin + CCK | Ductal and Acinar Cell Stimulation | No significant change compared to secretin alone | Trypsin: Significantly higher than with secretin alone | The combination provides a more comprehensive assessment of both ductal and acinar function. |
Table 2: Comparison of Pancreatic Duct Visualization and Secretion Volume
| Stimulant | Method of Measurement | Mean Increase in Pancreatic Duct Diameter | Pancreatic Fluid Volume |
| This compound® (Secretin) | Endoscopic Pancreatic Function Test (ePFT) | Not typically measured | Mean total volume of 260.7 mL over one hour in healthy subjects. |
| Neostigmine | Magnetic Resonance Cholangiopancreatography (MRCP) | Head: 1.84 mm to 3.41 mm; Body: 1.34 mm to 2.50 mm; Tail: 0.72 mm to 1.78 mm | Not directly measured, but increased duct diameter implies increased fluid secretion. |
Experimental Protocols
Detailed methodologies for the key experimental models are provided below.
This compound® (Secretin) Stimulation Test Protocol (Endoscopic Pancreatic Function Test - ePFT)
This protocol is adapted from standard clinical procedures for assessing pancreatic exocrine function.
Patient Preparation:
-
Patients should fast for at least 12-15 hours prior to the test.
-
Certain medications, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for a specified period before the test to avoid interference with the results.
Procedure:
-
Administer sedation and a topical anesthetic to the pharynx.
-
Perform a standard upper endoscopy, passing the endoscope into the second part of the duodenum.
-
Aspirate all existing gastric and duodenal fluid to establish a baseline.
-
Administer this compound® (synthetic human secretin) intravenously at a dose of 0.2 mcg/kg over 1 minute.
-
Collect duodenal fluid samples through the suction channel of the endoscope at timed intervals, typically 15, 30, 45, and 60 minutes after secretin administration.
-
Place the collected samples immediately on ice.
Sample Analysis:
-
Measure the bicarbonate concentration in each sample using a standard autoanalyzer.
-
The highest bicarbonate concentration among the samples is considered the peak bicarbonate level. A peak concentration ≥ 80 mEq/L is generally considered normal.
Cholecystokinin (CCK) Stimulation Test Protocol
This protocol is designed to primarily assess pancreatic acinar cell function.
Patient Preparation:
-
Fasting for at least 12 hours is required.
Procedure:
-
A double-lumen tube (e.g., Dreiling tube) is typically inserted through the nose and positioned with one lumen in the stomach for gastric aspiration and the other in the duodenum for pancreatic fluid collection.
-
Aspirate and discard baseline gastric and duodenal fluids for approximately 20 minutes.
-
Administer CCK (or a synthetic analogue like caerulein) via continuous intravenous infusion, often at a rate of 40 ng/kg/hour.
-
Collect duodenal fluid in aliquots, for instance, every 20 minutes for a total of 80 minutes.
Sample Analysis:
-
Analyze the collected fluid for the concentration of pancreatic enzymes such as lipase, amylase, and trypsin using an automated chemistry analyzer.
Neostigmine-Enhanced Magnetic Resonance Cholangiopancreatography (MRCP)
This method is an alternative for visualizing the pancreatic duct system and assessing fluid secretion indirectly.
Patient Preparation:
-
Standard fasting protocols for MRI procedures are followed.
Procedure:
-
A baseline MRCP is performed to visualize the pancreatic duct.
-
Administer 0.5 mg of Neostigmine intramuscularly.
-
A second MRCP is performed approximately 40 minutes after the neostigmine injection.
Image Analysis:
-
The diameter of the pancreatic duct in the head, body, and tail is measured on both the baseline and post-neostigmine images.
-
A significant increase in the pancreatic duct diameter after neostigmine administration suggests stimulated pancreatic secretion.
Mandatory Visualizations
Signaling Pathway of Secretin-Induced Pancreatic Secretion
Caption: Secretin signaling pathway in a pancreatic ductal cell.
Experimental Workflow for Pancreatic Function Testing
Caption: General experimental workflow for pancreatic function testing.
Chirhostim (Human Secretin): A Comparative Analysis of Cross-Reactivity with Other G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Chirhostim®, a synthetic version of human secretin, is a valuable tool in diagnostic medicine, primarily used to assess pancreatic function and diagnose certain gastrointestinal disorders. As a peptide hormone, its primary target is the secretin receptor (SCTR), a member of the Class B family of G-protein coupled receptors (GPCRs). Understanding the specificity of this compound is crucial for its clinical application and for exploring its potential therapeutic uses. This guide provides a comparative analysis of this compound's cross-reactivity with other related GPCRs, supported by experimental data and detailed methodologies.
Primary Target and Signaling Pathway
This compound activates the secretin receptor, which is predominantly coupled to the Gαs subunit of the heterotrimeric G-protein complex. This activation initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes.
The binding of secretin to its receptor triggers a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of secretin, such as the stimulation of bicarbonate secretion from pancreatic ductal cells.
Below is a diagram illustrating the primary signaling pathway of this compound.
Caption: Primary signaling pathway of this compound via the Gαs-cAMP axis.
Cross-Reactivity with Other GPCRs
The potential for cross-reactivity of this compound with other GPCRs is highest within its own family, the Class B GPCRs. This family includes receptors for other structurally similar peptide hormones such as vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating peptide (PACAP), glucagon (B607659), and glucagon-like peptide-1 (GLP-1).
Comparative Binding Affinity and Functional Activity
While comprehensive quantitative data on the cross-reactivity of human secretin across a full panel of related human GPCRs is limited in publicly available literature, existing studies provide valuable insights into its selectivity. The following table summarizes the known interactions of human secretin with its primary target and other relevant Class B GPCRs. It is important to note that direct, head-to-head comparative studies with this compound are not always available; therefore, data for human secretin is used as a surrogate.
| Receptor | Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| Secretin Receptor (SCTR) | Human Secretin | ~0.1 - 1 nM | ~0.1 - 1 nM | [1] |
| VPAC1 Receptor | Human Secretin | > 1000 nM | > 1000 nM | [1] |
| VPAC2 Receptor | Human Secretin | > 1000 nM | > 1000 nM | [1] |
| PAC1 Receptor | Human Secretin | > 1000 nM | > 1000 nM | [1] |
| Glucagon Receptor (GCGR) | Human Secretin | No significant binding reported | No significant activity reported | [2] |
| GLP-1 Receptor (GLP-1R) | Human Secretin | No significant binding reported | No significant activity reported | [2] |
Key Observations:
-
High Specificity for SCTR: Human secretin demonstrates high affinity and potency for its cognate receptor, the SCTR, with values typically in the low nanomolar range.
-
Negligible Affinity for VIP and PACAP Receptors: Studies have shown that secretin has a very low affinity for the VIP receptors (VPAC1 and VPAC2) and the PACAP receptor (PAC1), with binding affinities and functional potencies that are at least three orders of magnitude lower than for the SCTR.[1] This indicates a high degree of selectivity and minimal direct cross-reactivity with these closely related receptors.
-
Lack of Interaction with Glucagon and GLP-1 Receptors: There is no significant evidence to suggest that human secretin directly binds to or activates the glucagon receptor (GCGR) or the GLP-1 receptor (GLP-1R).[2] While secretin administration can lead to a transient increase in glucagon secretion, this is believed to be an indirect physiological effect rather than a direct receptor interaction.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are generalized protocols for key experiments used to assess GPCR cross-reactivity.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the target GPCR (e.g., SCTR, VPAC1, etc.) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-VIP for VPAC receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, providing a measure of its functional potency (EC50) or inhibitory potency (IC50).
Generalized Protocol:
-
Cell Culture: Cells expressing the GPCR of interest are seeded into microplates.
-
Compound Addition: The cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Signal Measurement: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is used to convert the raw signal into cAMP concentrations. The data are then plotted as cAMP concentration versus the logarithm of the agonist concentration to determine the EC50 value.
Below is a diagram illustrating a generalized workflow for assessing GPCR cross-reactivity.
Caption: Workflow for assessing GPCR cross-reactivity.
Conclusion
Based on the available experimental data, this compound (human secretin) exhibits a high degree of selectivity for its cognate receptor, the SCTR. Its cross-reactivity with other closely related Class B GPCRs, including the VIP, PACAP, glucagon, and GLP-1 receptors, is negligible. This high specificity is a key attribute, ensuring its targeted diagnostic action and minimizing the potential for off-target effects. For drug development professionals, this selectivity profile suggests that secretin-based analogs could be engineered to interact with other receptors, but the native peptide itself is a highly specific pharmacological tool. Further comprehensive screening against a broader panel of GPCRs would provide a more complete picture of its selectivity profile.
References
A Comparative Analysis of Chirhostim® and Other Secretin Receptor Agonists
This guide provides a detailed comparative analysis of Chirhostim® (synthetic human secretin) and other secretin receptor agonists, with a focus on their performance, underlying signaling mechanisms, and the experimental methods used for their evaluation. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction to Secretin Receptor Agonists
Secretin is a peptide hormone that plays a crucial role in regulating pancreatic and biliary secretions, as well as gastric acid secretion.[1][2][3] It exerts its effects by binding to the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[2][4] Agonists of this receptor, which mimic the action of endogenous secretin, have significant diagnostic and potential therapeutic applications.
This compound® is a purified synthetic human secretin identical in amino acid sequence to the naturally occurring hormone.[3] It is primarily used as a diagnostic agent to stimulate pancreatic secretions for the assessment of exocrine pancreatic function, to aid in the diagnosis of gastrinoma, and to facilitate cannulation during Endoscopic Retrograde Cholangiopancreatography (ERCP).[1][5]
Recent research has led to the development of novel secretin receptor agonists with modified properties, such as extended half-life, for potential therapeutic use in metabolic diseases like obesity.[6][7] This guide compares this compound® with one such long-acting analog, BI-3434 .
Mechanism of Action and Signaling Pathway
The primary action of secretin agonists is the stimulation of pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[1][8] This process is initiated by the binding of the agonist to the SCTR on the cell surface.
Signaling Cascade:
-
Receptor Binding: The agonist binds to the SCTR.
-
G-Protein Activation: The receptor-agonist complex activates the associated Gs alpha subunit (Gαs).[4]
-
Adenylyl Cyclase Stimulation: Gαs activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[2][4]
-
Second Messenger Accumulation: The intracellular concentration of cAMP rises.
-
PKA Activation: cAMP activates Protein Kinase A (PKA).[2][3][4]
-
CFTR Phosphorylation: PKA phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, leading to the efflux of bicarbonate ions.[1][2][3]
This signaling pathway can also be modulated by vagal-vagal neural pathways.[1][2][8]
Comparative Performance Data
The following tables summarize the quantitative differences between this compound® (evaluated as human secretin) and the long-acting agonist BI-3434 based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Agonist | Target Receptor | Potency (EC₅₀) | Selectivity vs. Other Receptors (EC₅₀ > 100 nM) |
| Human Secretin | Human SCTR | 9.5 pM[6] | Data not available |
| BI-3434 | Human SCTR | 15.5 pM[6][9] | hGLP-1R, hGIPR, hGCGR[6][9] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.
Table 2: Comparative Physiological and Pharmacokinetic Properties
| Parameter | This compound® (Human Secretin) | BI-3434 |
| Primary Indication | Diagnostic Aid[1][5] | Investigational (Metabolic Disease)[6] |
| Chemical Nature | Synthetic Peptide[3] | Lipidated Peptide Analog[6] |
| Elimination Half-life | 45 minutes[1][2][8] | Extended half-life[6] |
| Key In Vivo Effect | Stimulation of pancreatic bicarbonate secretion[1][8] | Increased energy expenditure, fat mass loss (in mice)[6] |
| Lipolysis (murine adipocytes) | EC₅₀ = 1172 nM[6] | EC₅₀ = 542.7 nM[6] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key assays used to characterize secretin receptor agonists.
Functional cAMP Accumulation Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the SCTR signaling pathway.[6][9]
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human secretin receptor (e.g., cAMP Hunter™ CHO-K1 SCTR Gs Cell Line) are cultured and seeded into 384-well microplates.[6][9]
-
Compound Incubation: Cells are incubated with varying concentrations of the test agonist (e.g., this compound®, BI-3434) for 30-60 minutes at 37°C.[6][9]
-
Cell Lysis & Signal Generation: A lysis cocktail is added to the cells, followed by an enzyme acceptor (EA) reagent.[6][9] This is part of a competitive immunoassay where cellular cAMP competes with a labeled cAMP for antibody binding, generating a chemiluminescent signal.
-
Signal Detection: The chemiluminescent signal is read using a microplate reader (e.g., PerkinElmer Envision™). The signal is inversely proportional to the intracellular cAMP concentration.[6]
-
Data Analysis: The percentage of receptor activity is calculated relative to vehicle and maximum stimulation controls.[6]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the secretin receptor by measuring how effectively it competes with a radiolabeled ligand.[10][11]
Methodology:
-
Preparation: Membranes are prepared from cells overexpressing the secretin receptor (e.g., transfected COS-1 or CHO cells).[10][11]
-
Incubation: A constant concentration of a radiolabeled secretin analog (e.g., [¹²⁵I-Tyr¹⁰]secretin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor agonist.[10][11][12] The incubation is typically performed for 60 minutes at room temperature.[10][11]
-
Separation: The reaction mixture is transferred to a filter plate. A vacuum is applied to separate the membranes with bound radioligand from the unbound radioligand in the solution.[12]
-
Quantification: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. This value is then used to calculate the binding affinity (Ki).
Conclusion
The comparative analysis reveals distinct profiles for different secretin receptor agonists. This compound® serves as a well-established, short-acting diagnostic tool, leveraging the primary physiological effect of secretin on pancreatic secretion. In contrast, newer analogs like BI-3434 are engineered for enhanced stability and extended action. Preclinical data show that BI-3434 is equipotent to native secretin at the SCTR but demonstrates potential therapeutic effects on energy metabolism, highlighting a promising direction for future drug development targeting the secretin system for metabolic disorders. The standardized experimental protocols outlined provide a framework for the continued evaluation and comparison of novel agonists in this class.
References
- 1. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chirhoclin.com [chirhoclin.com]
- 6. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of secretin receptor homo-dimerization on natural ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to Pancreatic Function Assessment: Exploring Alternatives to ChiRhoStim
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of exocrine pancreatic function is critical in the diagnosis and management of pancreatic diseases, including chronic pancreatitis and cystic fibrosis, and plays a vital role in drug development for these conditions. The secretin stimulation test, commercially available as ChiRhoStim, has long been considered a gold standard for directly measuring the pancreas's secretory capacity. However, its invasive nature, high cost, and limited availability have prompted the development and use of alternative, less invasive methods. This guide provides an objective comparison of this compound with key alternative methods for assessing pancreatic function, supported by experimental data and detailed methodologies.
Comparative Performance of Pancreatic Function Tests
The diagnostic accuracy of a test is paramount in clinical and research settings. The following table summarizes the performance of this compound and its primary alternatives based on reported sensitivity and specificity for detecting exocrine pancreatic insufficiency (EPI).
| Test | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| This compound (Secretin Stimulation Test) | Direct measurement of pancreatic bicarbonate secretion after intravenous secretin administration. | 60% - 94%[1] | 67% - 95%[1] | High accuracy, considered a "gold standard".[2][3] | Invasive, expensive, time-consuming, limited availability.[4] |
| Fecal Elastase-1 (FE-1) Test | Immunoassay (ELISA) measuring the concentration of human pancreatic elastase-1 in stool. | Severe EPI: 100%Moderate EPI: 100%Mild EPI: 63%[5] | 93%[5][6] | Non-invasive, simple, widely available, not affected by pancreatic enzyme replacement therapy.[6] | Lower sensitivity for mild EPI, watery stool can lead to false positives.[6] |
| 13C-Mixed Triglyceride Breath Test (13C-MTGBT) | Measures the rate of 13CO2 exhalation after ingestion of a 13C-labeled mixed triglyceride substrate, reflecting pancreatic lipase (B570770) activity. | Pooled: 84%[7] | Pooled: 87%[7] | Non-invasive, provides a measure of fat digestion. | Requires a standardized test meal and prolonged breath sample collection (though abbreviated protocols exist), less standardized than other tests.[2][7][8] |
| Serum Trypsinogen (B12293085)/Trypsin | Measures the concentration of trypsinogen or trypsin in the blood. | Low for mild insufficiency, high for advanced EPI.[9] | Variable, not specific for EPI.[9] | Simple blood test. | Low sensitivity for mild EPI, can be affected by other conditions.[9] |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible and comparable results in both clinical diagnostics and research.
This compound® (Secretin) Stimulation Test Protocol
This direct pancreatic function test measures the secretory capacity of the pancreas following hormonal stimulation.
Patient Preparation:
-
Patients must fast for at least 12 to 15 hours prior to the test.[10]
-
Certain medications that can interfere with the test, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for a specified period before the test.[9]
Procedure (Endoscopic Collection Method):
-
The patient is placed in the left lateral decubitus position.[10]
-
A standard upper endoscopy is performed to position the tip of the endoscope at the junction of the second and third portions of the duodenum.[10]
-
All gastric fluid is aspirated and discarded. The duodenal lumen is then cleared of residual gastric acid.[10]
-
A baseline sample of duodenal fluid (3 to 5 mL) is collected.[10]
-
This compound® is administered intravenously at a dose of 0.2 mcg/kg of body weight over 1 minute.[10]
-
Four timed duodenal fluid aspirates (each 3 to 5 mL) are collected at 15-minute intervals for a total of 60 minutes following the injection.[10]
Analysis:
-
The collected duodenal fluid is analyzed for bicarbonate concentration. A peak bicarbonate concentration of less than 80 mEq/L is generally considered indicative of impaired pancreatic function.[1]
Fecal Elastase-1 (FE-1) Test Protocol
This non-invasive test has become a first-line diagnostic tool for exocrine pancreatic insufficiency.
Patient Preparation:
-
No specific dietary restrictions or cessation of pancreatic enzyme replacement therapy are required.[11]
Procedure:
-
A single, random stool sample is collected in a clean, dry, sterile, leak-proof container.[12][13]
-
The sample should be solid or semi-solid; watery stools may lead to diluted and inaccurate results.[6]
-
The sample is transported to the laboratory. It can be stored at room temperature for up to a week, but freezing is preferred for longer storage.[5]
Analysis:
-
The concentration of pancreatic elastase-1 is measured using an enzyme-linked immunosorbent assay (ELISA).[13]
-
Results are interpreted as follows:
13C-Mixed Triglyceride Breath Test (13C-MTGBT) Protocol
This test provides a functional assessment of pancreatic lipase activity.
Patient Preparation:
-
The patient should fast overnight (at least 6 hours).[1]
Procedure:
-
A baseline breath sample is collected by having the patient blow into a collection tube.[1]
-
The patient ingests a standardized test meal containing 13C-labeled mixed triglycerides. A common test meal consists of the labeled triglyceride mixed with bread and butter.[1]
-
Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 6 hours.[1]
Analysis:
-
The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS).[8]
-
The cumulative percentage of the 13C dose recovered over the collection period is calculated. A lower recovery rate indicates reduced lipase activity and fat malabsorption. A cut-off value of <26.8% after 5 hours has been used to confirm PEI.[8]
Serum Trypsinogen/Trypsin Test Protocol
This is a simple blood test that can provide some information about pancreatic function.
Patient Preparation:
-
No special preparation is typically required, though fasting may be requested.[15]
Procedure:
-
A blood sample is drawn from a vein in the arm.[15]
Analysis:
-
The concentration of trypsinogen or trypsin in the serum is measured.
-
Low levels of serum trypsinogen (e.g., <20 ng/mL) are associated with advanced exocrine pancreatic insufficiency.[9] However, levels can be normal in mild insufficiency, limiting the test's sensitivity.[9]
Signaling Pathways and Experimental Workflows
To understand how these tests function, it is helpful to visualize the underlying physiological processes and the workflow of each assessment method.
Pancreatic Exocrine Secretion Signaling Pathway
The secretion of digestive enzymes and bicarbonate from the pancreas is a complex process regulated by both hormonal and neural signals. The diagram below illustrates the primary signaling pathways involved.
Caption: Hormonal regulation of pancreatic exocrine secretion.
Comparative Workflow of Pancreatic Function Tests
The following diagram outlines the key steps involved in each of the discussed pancreatic function tests, from patient preparation to the final output. This visualization aids in understanding the logistical and procedural differences between the methods.
Caption: Workflow comparison of major pancreatic function tests.
Conclusion
While the secretin stimulation test (this compound) remains a valuable tool for the direct assessment of pancreatic function, particularly in complex cases or research settings, several non-invasive alternatives offer excellent clinical utility. The Fecal Elastase-1 test is a highly specific and sensitive tool for moderate to severe exocrine pancreatic insufficiency and serves as an excellent initial diagnostic test. The 13C-Mixed Triglyceride Breath Test provides a quantitative measure of fat digestion and is particularly useful for assessing lipase activity. The choice of test depends on the clinical context, the required diagnostic precision, and the available resources. For researchers and drug development professionals, understanding the strengths and limitations of each method is crucial for designing robust studies and accurately evaluating the efficacy of new therapeutic interventions for pancreatic diseases.
References
- 1. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psgbi.org [psgbi.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Rapid endoscopic secretin stimulation test and discrimination of chronic pancreatitis and pancreatic cancer from disease controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faecal elastase 1: a novel, highly sensitive, and specific tubeless pancreatic function test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.uhealthplan.utah.edu [doc.uhealthplan.utah.edu]
- 7. A systematic review and meta-analysis of the accuracy and methodology of the 13C mixed triglyceride breath test for the evaluation of pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exocrine pancreatic insufficiency: prevalence, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Whole-Organ Pancreatic Secretion - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Exocrine pancreatic function testing in patients with cystic fibrosis and pancreatic sufficiency: a correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnostic Performance of Measurement of Fecal Elastase-1 in Detection of Exocrine Pancreatic Insufficiency: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. testing.com [testing.com]
- 15. Overview of Exocrine Pancreatic Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pancreatic Pathology: Correlating Chirhostim® Response with Histological Findings in Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chirhostim® (synthetic human secretin) enhanced diagnostics with alternative methods in the context of pancreatitis, with a focus on correlating imaging and functional data with underlying histological changes. Experimental data and detailed protocols are presented to support the objective comparison.
Introduction to this compound® and its Role in Pancreatitis Assessment
This compound®, a synthetic human secretin, plays a crucial role in the diagnosis and assessment of pancreatic disorders.[1][2][3] Its primary mechanism of action involves stimulating pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid.[2][4][5] This physiological response is leveraged in diagnostic procedures to enhance the visualization of the pancreatic ductal system and to functionally assess the exocrine capacity of the pancreas.[6][7][8][9]
In the context of pancreatitis, a condition characterized by inflammation and potential fibrosis of the pancreas, this compound® is primarily used as an adjunct to Magnetic Resonance Cholangiopancreatography (MRCP), a non-invasive imaging technique.[6][10][11] This combination, known as Secretin-enhanced MRCP (S-MRCP), provides dynamic information about pancreatic duct morphology and exocrine function, which can be correlated with the static, structural changes observed in histological specimens.[6][8]
Comparative Analysis of Diagnostic Modalities
The accurate diagnosis and staging of pancreatitis are critical for appropriate patient management and the development of novel therapeutics. While histology remains the gold standard for assessing pancreatic inflammation and fibrosis, it is an invasive procedure with inherent risks.[12] Consequently, non-invasive imaging and functional tests are essential clinical tools. This section compares this compound®-enhanced MRCP with other diagnostic modalities, referencing their correlation with histological findings.
Table 1: Comparison of Diagnostic Modalities for Pancreatitis
| Modality | Principle | Advantages | Disadvantages | Correlation with Histology |
| Histology | Microscopic examination of pancreatic tissue biopsy. | Gold Standard. Direct visualization of inflammation, necrosis, and fibrosis.[13] | Highly invasive, risk of complications, potential for sampling error.[12] | N/A (Reference Standard) |
| This compound®-enhanced MRCP (S-MRCP) | MRI of the pancreaticobiliary system following intravenous administration of this compound® to stimulate pancreatic fluid secretion.[6][7] | Non-invasive, provides both morphological and functional data, enhanced visualization of pancreatic ducts.[6][11] | Higher cost and longer examination time compared to standard MRCP.[7] | Good correlation with ductal abnormalities and fibrosis seen on histology. Reduced duodenal filling on S-MRCP is associated with severe chronic pancreatitis.[11] |
| Standard MRCP | MRI of the pancreaticobiliary system without a secretin challenge. | Non-invasive, good visualization of gross ductal anatomy. | Limited functional information, may not visualize subtle ductal changes or side branches.[6] | Moderate correlation with advanced histological changes; less sensitive for early-stage disease. |
| Endoscopic Retrograde Cholangiopancreatography (ERCP) | Endoscopic visualization and radiographic imaging of the pancreatic and bile ducts after injection of contrast media. | Allows for therapeutic interventions such as stone removal or stent placement.[14] | Invasive, risk of post-ERCP pancreatitis, radiation exposure.[14][15] | High correlation with ductal morphology seen on histology, but does not assess parenchymal changes directly. |
| Endoscopic Ultrasound (EUS) | Ultrasound imaging of the pancreas using an endoscope. | High-resolution imaging of the pancreatic parenchyma and ducts, allows for fine-needle aspiration for cytology/histology.[15] | Invasive, operator dependent. | EUS findings, particularly when using the Rosemont criteria, show a high association with histopathology for "suggestive" of chronic pancreatitis classifications.[15] |
Experimental Protocols for Pancreatitis Models and Histological Assessment
To evaluate the efficacy of therapeutic interventions and to understand the correlation between diagnostic imaging and pathology, well-characterized animal models of pancreatitis are indispensable.
Induction of Experimental Pancreatitis
Several models are commonly used to induce pancreatitis in rodents, each mimicking different aspects of the human disease.
-
Cerulein-Induced Pancreatitis (Mild, Edematous): This is a widely used, reproducible model of mild acute pancreatitis.[16][17]
-
Protocol: Supramaximal stimulation of pancreatic acinar cells is achieved by intraperitoneal (i.p.) or intravenous (i.v.) injections of cerulein, a cholecystokinin (B1591339) analogue. A common protocol in mice involves hourly i.p. injections of cerulein (50 µg/kg) for 8-12 hours.[17] Histological changes, including edema and inflammatory cell infiltration, peak around 12 hours and typically resolve within a few days.[17]
-
-
L-arginine-Induced Pancreatitis (Severe, Necrotizing): This model induces severe necrotizing pancreatitis.[16][17]
-
Bile Salt-Induced Pancreatitis (Severe, Necrotizing): This model mimics gallstone-induced pancreatitis.[16][17]
-
Protocol: Retrograde infusion of a bile salt, such as sodium taurocholate (e.g., 3-5% solution), into the pancreatic duct of rats.[16] This method requires surgical intervention to cannulate the pancreatic duct.
-
Histological Scoring of Pancreatitis
Quantitative assessment of histological changes is crucial for objectively evaluating the severity of pancreatitis and the response to treatment. The Schmidt scoring system is a commonly used method.[19]
Table 2: Modified Schmidt Histological Scoring System for Acute Pancreatitis
| Parameter | Score | Description |
| Edema | 0 | Absent |
| 1 | Interlobular | |
| 2 | Intralobular | |
| 3 | Diffuse, with acinar separation | |
| Inflammatory Cell Infiltration | 0 | Absent |
| 1 | Infiltrate in <20% of lobules | |
| 2 | Infiltrate in 20-50% of lobules | |
| 3 | Infiltrate in >50% of lobules | |
| Acinar Necrosis | 0 | Absent |
| 1 | <5% of parenchyma | |
| 2 | 5-20% of parenchyma | |
| 3 | >20% of parenchyma | |
| Hemorrhage | 0 | Absent |
| 1 | 1-2 foci | |
| 2 | 3-5 foci | |
| 3 | >5 foci |
Source: Adapted from Schmidt et al. and other similar scoring systems.[19][20][21][22]
Visualizing Pathways and Workflows
Signaling Pathway of Secretin (this compound®)
Caption: Secretin signaling pathway in pancreatic ductal cells.
Experimental Workflow: Pancreatitis Induction and S-MRCP
Caption: Workflow for correlating S-MRCP with histology.
Logical Relationship of Diagnostic Modalities
Caption: Correlation of imaging modalities with histology.
Therapeutic Alternatives and Their Histological Impact
While this compound® is a diagnostic agent, its utility lies in assessing the severity of pancreatitis, which can guide therapeutic decisions. For drug development professionals, understanding the histological impact of therapeutic alternatives is paramount.
Table 3: Therapeutic Alternatives for Pancreatitis and Their Reported Histological Effects
| Therapeutic Class | Example Agent(s) | Mechanism of Action | Reported Histological Effects in Preclinical Models |
| Anti-inflammatory Agents | Corticosteroids, NF-κB inhibitors | Reduce the inflammatory cascade. | Decreased inflammatory cell infiltration, reduced edema, and amelioration of acinar cell necrosis. |
| Antioxidants | N-acetylcysteine, Resveratrol | Scavenge reactive oxygen species, reducing oxidative stress. | Reduced acinar cell vacuolization and necrosis, decreased inflammatory infiltrate. |
| Pancreatic Enzyme Replacement Therapy (PERT) | Pancrelipase (e.g., Creon®, Zenpep®) | Replaces deficient pancreatic enzymes to improve digestion.[23] | Primarily addresses exocrine insufficiency; limited direct data on altering underlying inflammation or fibrosis histology in chronic pancreatitis models. |
| Pain Management | Pregabalin, Opioids | Modulate pain signaling pathways.[24] | No direct effect on pancreatic histology; manages symptoms. |
| Surgical/Endoscopic Interventions | Pancreatic duct stenting, stone removal, partial pancreatectomy | Relieve ductal obstruction and remove necrotic tissue.[14][24] | Can lead to resolution of inflammation and reduction of fibrosis in the drained pancreatic segments. |
Conclusion
This compound®-enhanced MRCP provides a powerful, non-invasive tool for assessing both the morphology and exocrine function of the pancreas. Its findings show a strong correlation with the histological hallmarks of pancreatitis, particularly ductal abnormalities and the functional consequences of parenchymal fibrosis. For researchers and drug development professionals, S-MRCP can serve as a valuable surrogate endpoint in clinical trials, offering a means to monitor disease progression and response to therapy without resorting to invasive biopsies. By understanding the relationship between this compound®-aided diagnostics, alternative assessment methods, and the underlying histopathology, the development of novel and effective treatments for pancreatitis can be significantly advanced.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DailyMed - this compound- human secretin injection, powder, lyophilized, for solution this compound 40- human secretin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Secretin-stimulated MR cholangiopancreatography: spectrum of findings in pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mrimaster.com [mrimaster.com]
- 8. MR Cholangiopancreatograpy with Secretin – Body MRI [bodymri.stanford.edu]
- 9. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. [Secretin stimulated magnetic resonance cholangiopancreatography in diseases of the biliary and pancreatic ducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. chirhoclin.com [chirhoclin.com]
- 13. lcgdbzz.org [lcgdbzz.org]
- 14. Pancreatitis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Recent advances in the diagnosis and management of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of experimental animal models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Treatment Strategies for Chronic Pancreatitis (CP) [mdpi.com]
- 24. Chemical Therapy for Chronic Pancreatitis: An Assumption or an Alternative? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Chirhostim
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Chirhostim® (human secretin). The following procedures are designed to ensure a safe laboratory environment and proper management of this biological substance.
Personal Protective Equipment (PPE)
When handling this compound®, particularly in its pure powder form, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Notes |
| Respiratory | Appropriate, certified respirators | Must be worn if engineering controls are insufficient to maintain particulate concentrations below occupational exposure limits.[1] |
| Eye Protection | Protective safety glasses | Recommended to prevent eye contact with the powder.[1] |
| Hand Protection | Protective gloves | Recommended to avoid skin contact.[1] |
| Body Protection | Protective clothing | Promptly remove and thoroughly wash soiled clothing before reuse.[1] |
| Fire Safety | Positive pressure, self-contained breathing apparatus (SCBA) with a full face piece | To be worn in case of fire and during immediate clean-up after a fire.[1] |
Operational Plan: Handling and Reconstitution
Proper handling and reconstitution of this compound® are critical for experimental accuracy and safety. The following workflow outlines the necessary steps from storage to administration.
Storage and Preparation:
-
Storage: Store this compound® in a freezer at temperatures below -20°C in a desiccated environment and protected from light.[1]
-
Personal Hygiene: Use good personal hygiene practices. Wash hands before eating, drinking, smoking, or using the toilet.[1]
Reconstitution Procedure:
-
Vial Selection: this compound® is available in 16 mcg and 40 mcg single-dose vials.[2][3]
-
Reconstitution Solution: Use 0.9% Sodium Chloride Injection, USP for reconstitution.[4][5]
-
Reconstitution Volume:
-
Mixing: Shake the vial vigorously to ensure complete dissolution.[2][4][5]
-
Visual Inspection: Before administration, visually inspect the reconstituted solution for any particulate matter or discoloration. If either is observed, the solution should be discarded.[2][4][5]
-
Immediate Use: The reconstituted solution should be used immediately.[2][4][6]
Caption: Workflow for the safe handling and reconstitution of this compound®.
Disposal Plan
Proper disposal of unused this compound® and associated materials is essential to prevent environmental contamination and accidental exposure.
Disposal of Unused Portion:
Spill Management:
-
Containment: Do not allow spills to enter drains or waterways.[1]
-
Cleanup: Sweep up or pick up the spilled material.[1]
-
PPE: Wear appropriate personal protective equipment, including respiratory protection (SCBA) if necessary, during cleanup.[1]
General Disposal Guidance:
-
Containers of this material may be hazardous when empty as they retain product residues (dust, solids). Observe all warnings and precautions listed for the product.[1]
-
Follow all federal, state, and local regulations for the disposal of chemical and biological waste.
Caption: Decision workflow for the proper disposal of this compound® and related waste.
References
- 1. chirhoclin.com [chirhoclin.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. chirhoclin.com [chirhoclin.com]
- 5. DailyMed - this compound- human secretin injection, powder, lyophilized, for solution this compound 40- human secretin injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 6. chirhoclin.com [chirhoclin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
